Venetoclax N-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C45H50ClN7O8S |
|---|---|
Molecular Weight |
884.4 g/mol |
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-4-oxidopiperazin-4-ium-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C45H50ClN7O8S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-53(57)19-17-51(18-20-53)35-7-9-38(42(24-35)61-36-23-32-12-16-47-43(32)49-28-36)44(54)50-62(58,59)37-8-10-40(41(25-37)52(55)56)48-27-30-13-21-60-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54) |
InChI Key |
CICPMKALXAZATM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)C[N+]3(CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)[O-])C |
Origin of Product |
United States |
Foundational & Exploratory
The Structure of Venetoclax N-oxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax, a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor, has become a cornerstone in the treatment of various hematologic malignancies.[1][2] Understanding its metabolic fate and potential impurities is crucial for drug development, safety assessment, and clinical pharmacology. Venetoclax N-oxide is a known impurity and metabolite of Venetoclax.[3][4][5] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analytical characterization of this compound.
Physicochemical Properties
This compound is a yellow solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C45H50ClN7O8S | |
| Molecular Weight | 884.45 g/mol | |
| CAS Number | 2469279-00-1 | |
| Appearance | Yellow Solid |
Chemical Structure
The chemical name for this compound is 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine 1-oxide. The structure is characterized by the addition of an oxygen atom to one of the nitrogen atoms in the piperazine ring of the parent Venetoclax molecule.
Caption: Chemical structure of this compound.
Metabolism and Formation
Venetoclax is primarily cleared through hepatic metabolism, mediated by cytochrome P450 3A4 (CYP3A4) enzymes. While the major metabolite is M27, this compound has been identified as a product of oxidative metabolism. The formation of N-oxides is a common metabolic pathway for drugs containing piperazine moieties.
Caption: Metabolic formation of this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the direct oxidation of Venetoclax.
Protocol:
-
Dissolution: Dissolve Venetoclax in a suitable organic solvent, such as dichloromethane (DCM).
-
Oxidation: Add an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA), to the solution at a controlled temperature (e.g., 10–15 °C).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction with an appropriate reagent, such as an aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography (e.g., silica gel with a methanol/ethyl acetate gradient) to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The structure and purity of synthesized this compound are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system with a PDA detector is used.
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium bicarbonate) and acetonitrile is commonly used.
-
Detection: UV detection at a specific wavelength (e.g., 245 nm) is used to monitor the elution of the compound.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in positive and negative ion modes is used to determine the molecular weight.
-
Expected m/z: The protonated molecule [M+H]+ is observed at approximately 885.37, and the deprotonated molecule [M-H]- is observed at approximately 883.26.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for NMR analysis.
-
¹H NMR: The formation of the N-oxide results in a downfield shift of the protons on the methylene carbons attached to the piperazine ring.
-
¹³C NMR: A significant downfield shift is observed for the methylene carbons directly attached to the oxidized nitrogen atom of the piperazine ring. For instance, shifts from approximately δ 52.0 and 59.6 ppm in Venetoclax to δ 59.7, 61.2, and 70.0 ppm in this compound have been reported.
Caption: Analytical workflow for the characterization of this compound.
References
An In-depth Technical Guide to the Chemical Properties of Venetoclax N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, has emerged as a significant therapeutic agent in the treatment of various hematological malignancies. As with any pharmaceutical compound, a thorough understanding of its metabolites and potential impurities is crucial for ensuring safety, efficacy, and quality control. Venetoclax N-oxide is a notable species, identified as both a metabolite and a product of oxidative degradation of Venetoclax.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, characterization, and stability profile, supported by detailed experimental protocols and data presentations.
Chemical and Physical Properties
This compound is a yellow solid with a molecular formula of C45H50ClN7O8S and a molecular weight of 884.45 g/mol .[1] It is characterized by the presence of an N-oxide moiety on one of the nitrogen atoms of the piperazine ring of the parent Venetoclax molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide 1-oxide | [3] |
| CAS Number | 2469279-00-1 | [1] |
| Molecular Formula | C45H50ClN7O8S | |
| Molecular Weight | 884.45 g/mol | |
| Appearance | Yellow Solid | |
| Solubility | Data not available. The parent compound, Venetoclax, is practically insoluble in water. | |
| pKa | Data not available. | |
| LogP | Data not available. The parent compound, Venetoclax, has a high hydrophobicity (logP = 8.1). |
Synthesis and Purification
This compound is primarily synthesized through the controlled oxidation of Venetoclax. This transformation can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) being commonly employed.
References
- 1. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound impurity | CAS No- 2469279-00-1 [chemicea.com]
Venetoclax N-oxide: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Venetoclax N-oxide, a significant impurity and metabolite of the B-cell lymphoma 2 (BCL-2) inhibitor, Venetoclax. This document outlines its physicochemical properties, relevant analytical methodologies, and the biological context of its formation and action.
Physicochemical Properties
This compound is formed through the oxidation of the piperazine moiety of Venetoclax.[1] Its key quantitative data are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 2469279-00-1 |
| Molecular Formula | C45H50ClN7O8S |
| Molecular Weight | 884.45 g/mol [2][3][4] |
Formation of this compound
This compound has been identified as a product of both metabolic processes and oxidative degradation.[1] In vivo, the formation of N-oxides from tertiary nitrogen-containing drugs is a major metabolic pathway, often mediated by cytochrome P450 or flavin-containing monooxygenase (FMO) enzymes.
Caption: Formation of this compound from Venetoclax via oxidation.
Experimental Protocols: Analysis of Venetoclax and its Impurities
While specific, detailed protocols for the synthesis of this compound are not extensively published, general analytical methods for the detection and quantification of Venetoclax and its impurities, including the N-oxide, are available. These typically involve stability-indicating liquid chromatography techniques.
Objective: To detect and quantify Venetoclax and its related impurities, such as this compound, in a drug substance or product.
Methodology: High-Performance Liquid Chromatography (HPLC)
A common approach involves the use of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Sample Preparation: Dissolve the Venetoclax sample in a suitable solvent, such as a mixture of acetonitrile and water.
-
Chromatographic System:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Detector: A UV detector set at an appropriate wavelength (e.g., 245 nm) or a mass spectrometer for more sensitive and specific detection (LC-MS).
-
-
Analysis: Inject the prepared sample into the HPLC system. The separation of Venetoclax from its impurities is achieved based on their differential partitioning between the mobile and stationary phases.
-
Quantification: The amount of this compound and other impurities can be quantified by comparing their peak areas to that of a reference standard of known concentration.
Caption: General experimental workflow for the analysis of Venetoclax impurities.
Biological Context: The Venetoclax Signaling Pathway
Venetoclax functions as a selective inhibitor of the BCL-2 protein, which plays a crucial role in preventing apoptosis (programmed cell death). By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.
In many hematological malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis. Venetoclax restores the natural process of apoptosis in these cells. The N-oxide metabolite's specific activity at the BCL-2 target is not as well-characterized in public literature, but its presence is relevant for understanding the overall pharmacology and metabolism of Venetoclax.
Caption: Simplified signaling pathway of Venetoclax-induced apoptosis.
References
- 1. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 3. veeprho.com [veeprho.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
The Biological Profile of Venetoclax N-oxide: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Venetoclax, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor, has revolutionized the treatment of certain hematological malignancies. During its development, manufacturing, and metabolism, various related substances, including Venetoclax N-oxide, are encountered. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a primary focus on its biological activity.
Extensive literature and database searches reveal that this compound is predominantly characterized as a process impurity and a product of oxidative degradation of the parent compound. While its chemical synthesis and identification are documented for reference standard purposes, there is a notable absence of publicly available data on its biological activity. This guide summarizes the known information regarding this compound and provides context by detailing the well-established biological activity and signaling pathways of the parent drug, Venetoclax.
Introduction to Venetoclax and the Role of BCL-2 in Apoptosis
Venetoclax is a first-in-class BH3 mimetic drug that selectively binds to the anti-apoptotic protein BCL-2, thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells. Overexpression of BCL-2 is a hallmark of several cancers, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), and is associated with resistance to chemotherapy. By inhibiting BCL-2, Venetoclax liberates pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.
This compound: An Impurity and Degradation Product
This compound has been identified as an impurity formed during the synthesis of Venetoclax and as a degradation product under oxidative stress conditions. Studies have shown that the piperazine moiety within the Venetoclax structure is susceptible to N-oxidation.[1] The synthesis of this compound has been described in the literature, primarily for its use as a reference standard in analytical methods to ensure the purity of the active pharmaceutical ingredient (API).[2]
Biological Activity of this compound: A Data Gap
A thorough review of scientific literature and regulatory documents reveals a significant lack of data on the biological activity of this compound. To date, no public studies have reported its:
-
Binding affinity for BCL-2 or other BCL-2 family proteins (e.g., Ki, IC50).
-
In vitro cytotoxicity against cancer cell lines.
-
Induction of apoptosis or other cellular effects.
Regulatory submissions for Venetoclax focus on the major metabolites, such as M27, which has been shown to have at least 58-fold lower inhibitory activity against BCL-2 compared to the parent drug.[3] However, specific pharmacological data for this compound is not provided in these documents. The absence of such data suggests that this compound may be considered biologically inactive or that its activity is not significant at the levels it is present as an impurity.
Signaling Pathway of Venetoclax
To provide a framework for understanding the expected mechanism of action for a BCL-2 inhibitor, the established signaling pathway for Venetoclax is presented below.
References
The Role of Venetoclax N-oxide in Drug Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the formation and role of Venetoclax N-oxide in the degradation of the B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax. Understanding the degradation pathways of Venetoclax is critical for ensuring its stability, efficacy, and safety in pharmaceutical formulations. This document summarizes key quantitative data, details experimental protocols for studying its degradation, and visualizes the degradation pathways.
Executive Summary
Venetoclax is susceptible to degradation under various stress conditions, particularly oxidative stress, which leads to the formation of this compound. This N-oxide is a primary degradation product formed by the oxidation of the piperazine ring in the Venetoclax molecule.[1][2] Further degradation can occur through a[1][3] Meisenheimer rearrangement of the N-oxide to form a hydroxylamine impurity.[3] This guide outlines the conditions that promote this degradation and the analytical methods to detect and quantify these degradants.
Data Presentation: Quantitative Analysis of Venetoclax Degradation
The formation of this compound and its subsequent rearrangement product, a hydroxylamine impurity, has been quantified under various oxidative stress conditions. The following tables summarize the key findings from forced degradation studies.
Table 1: Formation of this compound (VNO) and Venetoclax Hydroxylamine Impurity (VHA) under Hydrogen Peroxide Stress.
| H₂O₂ Concentration | Time (hours) | VNO Formation (%) | VHA Formation (%) |
| 0.3% | 24 | ~1% | Not Detected |
| 10% | 36 | 6-8% | 6-8% |
Table 2: Degradation of Venetoclax under Various Stress Conditions.
| Stress Condition | Duration | Degradation Product | % Area (UHPLC) |
| 3% H₂O₂ at 50°C | 7 days | This compound | 2.57% |
| ACVA at 50°C | 7 days | This compound | 0.22% |
| 1 M HCl at 50°C | 3 days | >10% total degradation | - |
| 1 M NaOH at 50°C | 1 day | 13.4% total degradation | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. This section provides protocols for the synthesis of this compound and the analytical methods used for its quantification.
Synthesis of this compound
This protocol describes the chemical synthesis of this compound for use as a reference standard.
Materials:
-
Venetoclax
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Venetoclax in DCM.
-
Cool the solution to 10-15°C.
-
Add m-CPBA to the solution.
-
Stir the reaction mixture at 10-15°C.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until completion.
-
Upon completion, the reaction mixture can be purified to isolate this compound.
HPLC Method for the Analysis of Venetoclax and its Impurities
This method is suitable for the separation and quantification of Venetoclax and its degradation products, including the N-oxide.
Instrumentation:
-
HPLC system with a PDA detector (e.g., Waters LC2695 with PDA-2996 detector)
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 10 μm)
-
Software: Empower 2
Chromatographic Conditions:
-
Mobile Phase A: 0.1% aqueous trifluoroacetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
T0: 10% B
-
T15: 90% B
-
T25: 90% B
-
T26: 10% B
-
T30: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 μL
-
Detection Wavelength: 245 nm
-
Diluent: Acetonitrile
LC-MS/MS Method for Quantification of Venetoclax
This method is designed for the sensitive quantification of Venetoclax in biological matrices and can be adapted for degradation studies.
Instrumentation:
-
LC-MS/MS system (e.g., API 4000 mass spectrometer)
-
Column: ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 μm)
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: 10 mM ammonium formate with 0.1% formic acid and acetonitrile (40:60, v/v)
-
Flow Rate: Not specified, typically 0.2-0.6 mL/min for UPLC
-
Ionization Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Venetoclax: m/z 868.3 → 636.3
-
Internal Standard (Venetoclax-d8): m/z 876.3 → 644.3
-
Visualization of Degradation Pathways
The following diagrams illustrate the key degradation pathway of Venetoclax under oxidative stress and a general workflow for its degradation analysis.
Caption: Oxidative Degradation Pathway of Venetoclax.
Caption: Experimental Workflow for Venetoclax Degradation Analysis.
References
- 1. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Identification of Venetoclax N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax, a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor, has revolutionized the treatment of certain hematologic malignancies. The stability and impurity profile of such a targeted therapeutic are of paramount importance for ensuring its safety and efficacy. This technical guide provides an in-depth overview of the discovery, identification, and characterization of Venetoclax N-oxide, a key oxidative impurity of Venetoclax. This document details the experimental methodologies employed in its identification and provides a comprehensive summary of its spectral and chromatographic properties.
Discovery of this compound through Forced Degradation Studies
This compound was identified as a principal degradation product during forced degradation studies designed to assess the stability of the Venetoclax drug substance under various stress conditions.[1][2] Specifically, oxidative stress conditions were instrumental in the formation of this impurity.
Experimental Protocol: Oxidative Stress Degradation
The formation of this compound was induced by exposing a solution of Venetoclax to an oxidizing agent, typically hydrogen peroxide (H₂O₂).[3][4]
Materials:
-
Venetoclax
-
Dichloromethane (DCM)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10%)
Procedure:
-
Dissolve Venetoclax in dichloromethane to create a clear solution.
-
Add the hydrogen peroxide solution to the Venetoclax solution.
-
Stir the reaction mixture at room temperature (approximately 35-40 °C) in a dark environment to prevent photolytic degradation.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until a significant level of the N-oxide impurity is formed (e.g., 6-8% after 36 hours with 10% H₂O₂)[3].
This experimental workflow can be visualized as follows:
Caption: Experimental workflow for the generation of this compound via oxidative stress.
Synthesis and Structural Elucidation
For definitive identification and use as a reference standard, this compound was synthesized independently. The synthesis involves the direct oxidation of Venetoclax using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Synthesis of this compound
Materials:
-
Venetoclax
-
meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Venetoclax in dichloromethane.
-
Cool the solution to 10-15 °C.
-
Add m-CPBA to the cooled solution.
-
Allow the reaction to proceed to completion, which results in the formation of a single, more polar product as observed by HPLC, corresponding to this compound.
-
The product can be isolated and purified using techniques such as preparative HPLC or column chromatography.
The structural confirmation of the synthesized compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The logical flow for the synthesis and confirmation is as follows:
Caption: Logical workflow for the synthesis and structural confirmation of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key analytical data for Venetoclax and this compound.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| Venetoclax | C₄₅H₅₀ClN₇O₇S | 868.44 | 1257044-40-8 |
| This compound | C₄₅H₅₀ClN₇O₈S | 884.45 | 2469279-00-1 |
Table 1. Physicochemical Properties of Venetoclax and this compound.
Chromatographic Data
The separation of Venetoclax and its N-oxide impurity is typically achieved using reversed-phase HPLC or UPLC.
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex Luna C18 (50 x 250 mm, 10 μm) | UPLC BEH C18 (1.7 μm, 150 mm × 2.1 mm) |
| Mobile Phase A | 0.1% aqueous trifluoroacetic acid | 10 mM NH₄HCO₃ (pH 7.0) |
| Mobile Phase B | Acetonitrile | 95% Acetonitrile (v/v) |
| Gradient | Linear Gradient: T(min)/%B: 0/10; 15/90; 25/90; 26/10; 30/10 | Gradient: t(min)/%B: 0/20; 1/20; 4/80; 9/100; 10/20 |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | 245 nm | Not specified |
| Reference |
Table 2. HPLC/UPLC Conditions for the Analysis of Venetoclax and its Impurities.
Mass Spectrometry Data
Mass spectrometry is a critical tool for confirming the molecular weight of this compound.
| Compound | Ionization Mode | Observed m/z | Interpretation |
| This compound | Positive | 884.37 | [M+H]⁺ |
| This compound | Negative | 882.26 | [M-H]⁻ |
Table 3. Mass Spectrometry Data for this compound.
NMR Spectroscopy Data
¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the site of oxidation on the piperazine ring.
| ¹³C Chemical Shift (δ, ppm) in DMSO-d₆ | Venetoclax | This compound | Interpretation |
| Methylene carbon (15-CH₂) | 59.6 | 70.0 | Downfield shift due to deshielding from N-oxide |
| Methylene carbon (16-CH₂) | 52.0 | 61.2 | Downfield shift due to deshielding from N-oxide |
| Methylene carbon (19-CH₂) | 52.0 | 59.7 | Downfield shift due to deshielding from N-oxide |
Table 4. Key ¹³C NMR Chemical Shift Comparison for Venetoclax and this compound.
Mechanism of Action of Venetoclax and the Role of the BCL-2 Pathway
Venetoclax exerts its therapeutic effect by selectively inhibiting the anti-apoptotic protein Bcl-2. In many cancer cells, Bcl-2 is overexpressed and sequesters pro-apoptotic proteins like BIM, preventing them from activating the intrinsic apoptotic pathway. By binding to the BH3 domain of Bcl-2, Venetoclax displaces these pro-apoptotic proteins, which then activate BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.
The signaling pathway is illustrated below:
Caption: Simplified signaling pathway of Venetoclax-induced apoptosis.
Conclusion
The identification and characterization of this compound are crucial aspects of the pharmaceutical development of Venetoclax. This guide has provided a comprehensive overview of the discovery of this impurity through forced degradation studies, detailed its synthesis and structural elucidation, and presented key analytical data in a structured format. Understanding the formation and properties of such impurities is essential for the development of robust manufacturing processes and stable formulations, ultimately ensuring the quality and safety of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Venetoclax N-oxide as a Reference Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Venetoclax N-oxide, an important reference standard for the quality control and impurity profiling of the B-cell lymphoma 2 (BCL-2) inhibitor, Venetoclax. This document outlines its chemical properties, synthesis, and characterization, along with detailed experimental protocols and its relevance in the context of Venetoclax's mechanism of action.
Introduction to Venetoclax and the Significance of Impurity Profiling
Venetoclax is a potent and selective inhibitor of the BCL-2 protein, a key regulator of apoptosis (programmed cell death).[1][2][3] It is approved for the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[4][5] The manufacturing process and storage of Venetoclax can lead to the formation of related substances or impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the drug product. Regulatory agencies like the FDA and EMA have stringent guidelines for impurity levels in pharmaceutical products.
This compound is a known metabolite and a potential oxidative degradation product of Venetoclax. As such, it serves as a crucial reference standard in analytical method development, validation, and routine quality control to accurately identify and quantify this impurity in Venetoclax active pharmaceutical ingredient (API) and finished drug products.
Chemical and Physical Properties
This compound is the N-oxide derivative of Venetoclax, formed by the oxidation of the piperazine nitrogen atom. Its chemical identity is well-characterized and is available from various suppliers as a reference standard.
| Property | Value | Reference |
| CAS Number | 2469279-00-1 | |
| Molecular Formula | C45H50ClN7O8S | |
| Molecular Weight | 884.5 g/mol | |
| IUPAC Name | 4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide |
Synthesis and Characterization
This compound can be synthesized for use as a reference standard through the controlled oxidation of Venetoclax.
Synthetic Protocol
A common method for the synthesis of this compound involves the oxidation of Venetoclax using meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).
Experimental Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of this compound.
Detailed Methodology:
-
Dissolve Venetoclax in dichloromethane (DCM).
-
Cool the solution to 10–15 °C.
-
Add m-CPBA to the solution. The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous sodium bicarbonate (NaHCO3) solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.
-
Purify the crude product using column chromatography with a mobile phase such as 10% methanol in ethyl acetate.
-
If necessary, further purification can be achieved using preparative high-performance liquid chromatography (Prep-HPLC).
Characterization Data
The synthesized this compound is characterized using various analytical techniques to confirm its structure and purity.
| Analytical Technique | Key Findings | Reference |
| Mass Spectrometry (MS) | Positive mode: m/z 884.37 [M+H]+Negative mode: m/z 882.26 [M-H]- | |
| ¹H NMR (DMSO-d6) | Significant downfield shifts of the methylene protons attached to the piperazine ring compared to Venetoclax. For instance, a shift from δ 2.14 to 2.40 ppm is observed. | |
| ¹³C NMR (DMSO-d6) | Downfield shifts of the methylene carbons attached to the piperazine ring due to the deshielding effect of the N-oxide. For example:- C15: δ 59.6 to 70.0 ppm- C16: δ 52.0 to 61.2 ppm- C19: δ 52.0 to 59.7 ppm | |
| High-Performance Liquid Chromatography (HPLC) | A more polar peak compared to Venetoclax in reversed-phase HPLC. |
Analytical Methods for Impurity Profiling
This compound is used as a reference standard in stability and quality control studies of Venetoclax. Forced degradation studies are performed to understand the degradation pathways of the drug under various stress conditions.
Oxidative Stress Degradation Protocol
Methodology:
-
Dissolve Venetoclax in a suitable solvent like dichloromethane (DCM).
-
Add a hydrogen peroxide (H₂O₂) solution of varying concentrations (e.g., 0.3% to 10%).
-
Incubate the mixture at room temperature for a specified period (e.g., 24-36 hours).
-
Analyze the stressed sample using a validated stability-indicating HPLC method.
The formation of this compound can be observed, with its peak matching the retention time and spectral properties of the synthesized reference standard.
HPLC Method for Impurity Detection
A typical reversed-phase HPLC method is employed for the separation and quantification of Venetoclax and its impurities.
| Parameter | Condition | Reference |
| Column | Phenomenex Luna C18 (50 x 250 mm, 10 μm) for preparative HPLC | |
| Mobile Phase A | 0.1% aqueous trifluoroacetic acid | |
| Mobile Phase B | 1:1 mixture of acetonitrile and methanol | |
| Detector | PDA detector at 245 nm | |
| Gradient Program | A gradient program is typically used to achieve optimal separation. |
Mechanism of Action of Venetoclax and the Role of the BCL-2 Pathway
Understanding the mechanism of action of Venetoclax provides context for the importance of maintaining its chemical integrity. Venetoclax selectively binds to the BCL-2 protein, which is overexpressed in many cancer cells and prevents them from undergoing apoptosis.
Signaling Pathway of Venetoclax-Induced Apoptosis:
Caption: Venetoclax inhibits BCL-2, leading to apoptosis.
By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins like BIM. These freed proteins then activate BAX and BAK, which leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis. The presence of impurities could potentially alter the efficacy or safety profile of the drug, underscoring the necessity of using well-characterized reference standards like this compound for quality control.
Conclusion
This compound is an indispensable reference standard for ensuring the quality and safety of Venetoclax. Its synthesis and thorough characterization are critical for its use in the development and validation of analytical methods for impurity profiling. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Venetoclax.
References
- 1. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 2. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 3. droracle.ai [droracle.ai]
- 4. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
Venetoclax N-oxide: A Technical Overview of a Key Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax, a highly selective B-cell lymphoma 2 (BCL-2) inhibitor, has revolutionized the treatment of certain hematologic malignancies. As with any therapeutic agent, a thorough understanding of its metabolic fate is crucial for optimizing its clinical application. Venetoclax N-oxide is a recognized metabolite and degradation product of Venetoclax, formed through oxidation of the piperazine ring.[1] This technical guide provides a comprehensive overview of the current knowledge regarding this compound, with a focus on its pharmacological profile.
Disclaimer: Publicly available scientific literature lacks specific data on the pharmacological effects of this compound, including its BCL-2 binding affinity and cytotoxic activity. Therefore, this guide will focus on its identity as a metabolite and distinguish it from other known metabolites, while providing context with data from the parent compound, Venetoclax.
Chemical Identity and Formation
This compound is formed by the oxidation of one of the nitrogen atoms on the piperazine moiety of the Venetoclax molecule.[1] This transformation can occur both through metabolic processes in the body and as a result of oxidative stress during manufacturing or storage.[1] It has been synthesized and is commercially available as a reference standard for analytical purposes.[1]
It is critical to distinguish this compound from the major, pharmacologically inactive human metabolite of Venetoclax, known as M27. M27 is formed through a more complex process involving oxidation of the cyclohexenyl ring followed by cyclization and is structurally distinct from the N-oxide. An FDA assessment report has stated that the major metabolite, M27, is considered pharmacologically inactive, with at least 58-fold lower inhibitory activity against BCL-2 compared to Venetoclax in vitro.
Potential Pharmacological Effects: An Uncharted Territory
Currently, there is a notable absence of published data quantifying the pharmacological activity of this compound. Key areas where information is lacking include:
-
BCL-2 Binding Affinity: No studies have reported the binding affinity of this compound to the BCL-2 protein. This is a critical parameter for determining its potential to inhibit the anti-apoptotic function of BCL-2.
-
Cytotoxicity and Apoptosis Induction: There is no available data from in vitro studies, such as cytotoxicity assays or apoptosis assays, to demonstrate the effect of this compound on cancer cell lines.
-
Impact on Signaling Pathways: The effect of this compound on the intrinsic apoptosis pathway or any other cellular signaling pathways remains uninvestigated.
The lack of such data prevents a direct assessment of its potential contribution to the overall therapeutic effect or potential off-target effects of Venetoclax.
The Pharmacological Profile of the Parent Compound: Venetoclax
To provide a framework for understanding the expected activity of a BCL-2 inhibitor, this section details the well-established pharmacological effects of the parent drug, Venetoclax.
Quantitative Data: BCL-2 Family Binding Affinity of Venetoclax
| Protein | Binding Affinity (Ki, nM) |
| BCL-2 | <0.01 |
| BCL-xL | 48 |
| BCL-w | 22 |
| MCL-1 | >4400 |
This data highlights the high potency and selectivity of Venetoclax for the BCL-2 protein.
Signaling Pathway: Venetoclax-Induced Apoptosis
The primary mechanism of action of Venetoclax is the inhibition of BCL-2, which leads to the induction of the intrinsic pathway of apoptosis.
Caption: Mechanism of Venetoclax-induced apoptosis.
Experimental Protocols for Assessing BCL-2 Inhibitor Activity
The following are detailed methodologies for key experiments that would be necessary to characterize the pharmacological effects of this compound. These protocols are based on standard methods used for the evaluation of BCL-2 inhibitors like Venetoclax.
BCL-2 Binding Affinity Assay (Fluorescence Polarization)
Objective: To quantitatively determine the binding affinity of a compound to the BCL-2 protein.
Materials:
-
Recombinant human BCL-2 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-BAK BH3)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compound (this compound) and positive control (Venetoclax)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the test compound and positive control in assay buffer.
-
In a 384-well plate, add a fixed concentration of recombinant BCL-2 protein and fluorescently labeled BH3 peptide to each well.
-
Add the serially diluted test compound or control to the wells. Include wells with no compound as a negative control.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by plotting the fluorescence polarization signal against the compound concentration and fitting the data to a four-parameter logistic equation.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Cell Viability (Cytotoxicity) Assay (MTS Assay)
Objective: To determine the effect of a compound on the viability of cancer cells.
Materials:
-
BCL-2 dependent cancer cell line (e.g., RS4;11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound) and positive control (Venetoclax)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound and positive control in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include wells with no compound as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Characterizing a Venetoclax Metabolite
Caption: Workflow for pharmacological characterization.
Conclusion and Future Directions
This compound is a known metabolite and degradation product of the potent BCL-2 inhibitor, Venetoclax. While its chemical identity is established, there is a significant gap in the scientific literature regarding its pharmacological activity. Future research should focus on characterizing the BCL-2 binding affinity and cellular effects of this compound to fully understand its potential contribution to the overall clinical profile of Venetoclax. Such studies are essential for a complete understanding of the drug's metabolism, efficacy, and safety. Until such data becomes available, the pharmacological effects of this compound remain speculative.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Venetoclax N-oxide from Venetoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax is a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor, pivotal in the treatment of various hematological malignancies.[1][2] During its synthesis, storage, and metabolism, several related substances can form, one of which is Venetoclax N-oxide. This document provides detailed protocols for the synthesis of this compound from Venetoclax, an important reference standard for impurity profiling in drug manufacturing and stability studies.[1][3] The formation of this compound occurs through the oxidation of the piperazine nitrogen atom.[3] Understanding its synthesis is crucial for the development of stable formulations and for regulatory compliance.
Synthesis of this compound
The primary method for the synthesis of this compound involves the direct oxidation of Venetoclax. Two common oxidizing agents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol outlines the synthesis of this compound using m-CPBA as the oxidizing agent in dichloromethane (DCM).
Materials:
-
Venetoclax
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), HPLC grade
-
Deionized Water
-
Brine solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Solvents for column chromatography (e.g., Methanol in DCM)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolve Venetoclax in dichloromethane (DCM) in a round-bottom flask with magnetic stirring.
-
Cool the solution to 10–15 °C using an ice bath.
-
Slowly add a solution of m-CPBA in DCM to the cooled Venetoclax solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The product, this compound, will appear as a more polar spot compared to the starting material, Venetoclax.
-
Upon completion of the reaction, quench the excess m-CPBA by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound using column chromatography, for example, with a gradient of methanol in DCM.
Protocol 2: Oxidation using Hydrogen Peroxide (H₂O₂)
This protocol describes the formation of this compound under oxidative stress conditions using hydrogen peroxide.
Materials:
-
Venetoclax
-
Hydrogen peroxide (H₂O₂), 3-10% solution
-
Dichloromethane (DCM) or other suitable solvent
-
Deionized Water
Equipment:
-
Reaction vial or flask
-
Incubator or heating block capable of maintaining 50 °C
-
HPLC or UHPLC system for monitoring
Procedure:
-
Dissolve Venetoclax in a suitable solvent such as DCM.
-
Add the hydrogen peroxide solution to the Venetoclax solution.
-
Incubate the reaction mixture at 50 °C.
-
Monitor the formation of this compound over time (e.g., for up to 14 days) using a suitable analytical method like UHPLC.
-
Upon reaching the desired conversion, the product can be isolated using preparative HPLC.
Characterization Data
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
| Analysis | Parameter | Observed Value |
| Molecular Formula | C₄₅H₅₀ClN₇O₈S | |
| Molecular Weight | 884.44 g/mol | |
| Mass Spectrometry | Positive Ion Mode [M+H]⁺ | 884.37 |
| Negative Ion Mode [M-H]⁻ | 882.26 | |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | Changes observed in the chemical shifts of methylene protons attached to the piperazine ring. |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | A downfield shift of methylene carbons attached to the piperazine ring (carbons 15, 16, and 19) due to deshielding upon N-oxidation. |
| HPLC/UHPLC | Retention Time | This compound is more polar and typically has a different retention time than Venetoclax. |
Experimental and Process Diagrams
To visualize the experimental workflow and the biological context of Venetoclax, the following diagrams are provided.
Caption: Synthesis and purification workflow for this compound.
Caption: Venetoclax inhibits Bcl-2, leading to apoptosis.
References
- 1. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxidation of Venetoclax to Venetoclax N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax is a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor used in the treatment of various hematological malignancies.[1] During its synthesis, storage, and metabolism, Venetoclax can undergo oxidation to form various byproducts. One such product is the Venetoclax N-oxide, where an oxygen atom is added to one of the nitrogen atoms of the piperazine ring. This document provides detailed protocols for the synthesis, purification, and characterization of this compound, a crucial impurity for reference in drug development and quality control. While Venetoclax is primarily metabolized in the liver by CYP3A4 to its major metabolite M27, the N-oxide is considered a potential impurity and has been identified in forced degradation studies.[2][3]
Chemical Reaction and Mechanism
The oxidation of Venetoclax to its N-oxide can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction involves the direct oxidation of the tertiary amine in the piperazine ring to form the corresponding N-oxide.
References
- 1. This compound impurity | CAS No- 2469279-00-1 [chemicea.com]
- 2. Interindividual variability in CYP3A-mediated venetoclax metabolism in vitro and in vivo in patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Venetoclax N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Venetoclax N-oxide, a significant impurity and degradation product of the B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax.[1][2] The following protocols are designed for use in research, quality control, and stability testing environments.
Venetoclax is susceptible to degradation under various stress conditions, including oxidative, acidic, and basic environments, leading to the formation of several degradation products, with this compound being a notable species.[1][3] Under oxidative stress, such as exposure to hydrogen peroxide, Venetoclax can form two major impurities with similar molecular weights, one of which is this compound.[4] The piperazine moiety within the Venetoclax structure is susceptible to N-oxidation.
Accurate and robust analytical methods are crucial for monitoring the purity of Venetoclax active pharmaceutical ingredients (APIs) and formulated drug products.
Section 1: Analytical Methods Overview
The primary analytical techniques for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods offer the necessary selectivity and sensitivity to resolve this compound from the parent drug and other related substances.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating Venetoclax from its degradation products.
Illustrative HPLC Method for Venetoclax and Its Degradation Products:
A simple isocratic HPLC method has been developed for the quantitative determination of Venetoclax in its tablet dosage form. While this method was developed for the parent compound, its principles can be adapted for the detection of the N-oxide. A more sophisticated Ultra High-Performance Liquid Chromatography (UHPLC) method has been specifically developed to separate Venetoclax from its degradation products.
| Parameter | Condition |
| Column | Perkin C8 (15cm x 4.6mm id, 5µ) |
| Mobile Phase | Buffer (25 mM ammonium acetate, pH 3.0 with orthophosphoric acid) and acetonitrile (55:45 v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | UV at 286 nm |
| Retention Time (Venetoclax) | 4.19 minutes |
Quantitative Data for Venetoclax (Illustrative):
| Parameter | Value |
| Linearity Range | 5-50 µg/mL |
| Correlation Coefficient (R²) | 0.9998 |
| Limit of Detection (LOD) | 0.53 µg/mL |
| Limit of Quantification (LOQ) | 1.62 µg/mL |
Note: The retention time for this compound would need to be determined experimentally but is expected to be different from the parent compound due to its increased polarity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and specificity, making it ideal for quantifying low levels of this compound, particularly in biological matrices.
LC-MS/MS Method for Venetoclax in Human Plasma:
This method can be adapted to include the monitoring of this compound.
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile |
| Column | ACQUITY UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm) |
| Mobile Phase | 10 mM ammonium formate with 0.1% formic acid and acetonitrile (40:60, v/v) |
| Separation | 5 minutes |
| Mass Spectrometer | API 4000 |
| Detection Mode | Multiple Response Monitoring (MRM) |
| MRM Transitions | Venetoclax: m/z 868.3 → 636.3; Venetoclax-d8 (IS): m/z 876.3 → 644.3 |
Quantitative Data for Venetoclax in Plasma:
| Parameter | Value |
| Linearity Range (Plasma) | 20.0 to 5000 ng/mL |
| Linearity Range (CSF) | 0.500–100 ng/mL |
| Inter- and Intra-run Accuracy | within ±11.9% |
| Inter- and Intra-run Precision | below 13.6% |
| Recovery | Close to 100% |
Note: The MRM transition for this compound would need to be determined. Given the addition of an oxygen atom, the precursor ion would be expected at m/z 884.3.
Section 2: Experimental Protocols
Protocol for Forced Degradation Study (Oxidative Stress)
This protocol is designed to intentionally degrade Venetoclax to produce this compound for analytical method development and validation.
Materials and Reagents:
-
Venetoclax
-
Dichloromethane (DCM)
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 10%)
-
HPLC grade solvents (acetonitrile, water)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Dissolve a known amount of Venetoclax in DCM to create a stock solution.
-
Add a 10% H₂O₂ solution to the Venetoclax solution. The formation of impurities can be monitored over time (e.g., after 36 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC to observe the formation of new, more polar spots/peaks corresponding to degradation products.
-
Once significant degradation has occurred, the sample can be analyzed by HPLC or LC-MS/MS to identify and quantify this compound.
Protocol for Sample Preparation from Pharmaceutical Dosage Forms
Materials and Reagents:
-
Venetoclax tablets
-
Diluent (e.g., a mixture of acetonitrile and water, 1:1 v/v)
-
Mortar and pestle
-
Volumetric flasks
-
Sonicator
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh and finely powder a number of Venetoclax tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Venetoclax and transfer it to a volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve the drug, and then dilute to the mark with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol for Sample Preparation from Plasma
This protocol is for the extraction of Venetoclax and its metabolites from plasma for LC-MS/MS analysis.
Materials and Reagents:
-
Human plasma samples
-
Acetonitrile
-
Internal Standard (IS) solution (e.g., Venetoclax-d8)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette a known volume of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add acetonitrile (typically 3 times the plasma volume) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis by LC-MS/MS.
Section 3: Visualizations
Caption: Workflow for this compound analysis.
Caption: Formation pathway of this compound.
References
Application Note: A Robust HPLC Method for the Separation of Venetoclax and its N-oxide Metabolite
Introduction
Venetoclax is a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor used in the treatment of various hematological malignancies. During its metabolism and under certain stress conditions, Venetoclax can form various degradation products, with Venetoclax N-oxide being a significant oxidative impurity.[1][2] Accurate quantification of Venetoclax and its metabolites is crucial for drug development, quality control, and pharmacokinetic studies. This application note presents a reliable High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Venetoclax and this compound.
Chemical Structures
| Compound | Chemical Structure | Molecular Formula |
| Venetoclax | [Image of Venetoclax structure] | C₄₅H₅₀ClN₇O₇S |
| This compound | [Image of this compound structure] | C₄₅H₅₀ClN₇O₈S[3][4][5] |
Chromatographic Conditions
A reversed-phase HPLC method was developed and validated to ensure the separation of Venetoclax from its N-oxide derivative. The following table summarizes the optimized chromatographic conditions.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Waters Alliance LC2695 with PDA-2996 Detector or equivalent |
| Column | Zorbax SB C-18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 245 nm |
| Diluent | Acetonitrile |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Experimental Protocol
1. Reagents and Materials
-
Venetoclax and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Formic Acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh about 10 mg of Venetoclax and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
For drug substance analysis, accurately weigh and dissolve the sample in the diluent to achieve a target concentration within the calibration range.
-
For drug product analysis, grind tablets to a fine powder. Disperse an amount of powder equivalent to a single dose in a suitable volume of diluent. Sonicate for 15-20 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API), then dilute to the final target concentration.
-
Filter all sample and standard solutions through a 0.45 µm membrane filter before injection.
4. System Suitability
-
Inject the standard solution containing both Venetoclax and this compound (e.g., 20 µg/mL of each) five times.
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing factor for both peaks is ≤ 2.0.
-
Theoretical plates for both peaks are ≥ 2000.
-
Resolution between the Venetoclax and this compound peaks is ≥ 2.0.
-
The relative standard deviation (RSD) for peak areas of replicate injections is ≤ 2.0%.
-
Method Validation Summary
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, and precision.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow Diagram
References
- 1. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C45H50ClN7O8S | CID 139024764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tlcstandards.com [tlcstandards.com]
- 5. pharmaceresearch.com [pharmaceresearch.com]
Application Note: NMR Characterization of Venetoclax N-oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Venetoclax is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis. It is approved for the treatment of various hematological malignancies.[1][2][3][4] During the manufacturing process, storage, or under oxidative stress conditions, impurities and degradation products of active pharmaceutical ingredients (APIs) can form.[5] One such potential impurity of Venetoclax is its N-oxide derivative, formed by the oxidation of one of the nitrogen atoms in the piperazine ring. The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities. Thorough characterization of such impurities is crucial for ensuring the safety and efficacy of the drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of these related substances. This application note provides a detailed protocol for the NMR characterization of Venetoclax N-oxide.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift data for Venetoclax and this compound in DMSO-d₆. The introduction of the oxygen atom at the nitrogen of the piperazine ring leads to a characteristic downfield shift of the neighboring protons and carbons.
Table 1: ¹³C NMR Chemical Shift Comparison of Venetoclax and this compound
| Carbon Position | Venetoclax (δ ppm) | This compound (δ ppm) | Δδ (ppm) |
| 15-CH₂ | 59.6 | 70.0 | +10.4 |
| 16-CH₂ | 52.0 | 61.2 | +9.2 |
| 19-CH₂ | 52.0 | 59.7 | +7.7 |
| Data sourced from a 2023 study on Venetoclax impurities. |
Table 2: ¹H NMR Chemical Shift Comparison of Venetoclax and this compound
| Proton Position | Venetoclax (δ ppm) | This compound (δ ppm) | Δδ (ppm) |
| Piperazine CH₂ | 2.14 | 2.40 | +0.26 |
| This represents a notable downfield shift for the protons on the piperazine ring upon N-oxidation. |
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from the synthesis described in the literature for generating a reference standard of this compound.
-
Materials:
-
Venetoclax
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Deionized water
-
Standard laboratory glassware and stirring equipment
-
-
Procedure:
-
Dissolve Venetoclax in dichloromethane (DCM).
-
Cool the solution to 10–15 °C.
-
Slowly add m-CPBA to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with an appropriate reducing agent (e.g., sodium thiosulfate solution).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to isolate this compound.
-
2. NMR Sample Preparation and Data Acquisition
-
Materials:
-
This compound reference standard
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 or more).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and NMR characterization of this compound.
Caption: Simplified signaling pathway showing the mechanism of action of Venetoclax as a BCL-2 inhibitor.
References
- 1. [PDF] On the Stability and Degradation Pathways of Venetoclax under Stress Conditions | Semantic Scholar [semanticscholar.org]
- 2. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax | C45H50ClN7O7S | CID 49846579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Forced Degradation Studies of Venetoclax
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting forced degradation studies on the B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax. These studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, in line with International Conference on Harmonization (ICH) guidelines.
Introduction
Venetoclax is an orally bioavailable, selective inhibitor of the BCL-2 protein, pivotal in the treatment of various hematological malignancies.[1][2][3] Understanding its stability under various stress conditions is a critical aspect of drug development, ensuring the safety and efficacy of the final pharmaceutical product. Forced degradation studies expose the drug substance to conditions more severe than accelerated stability studies to generate degradation products. This information is instrumental in developing and validating stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient from its potential degradants.[4][5]
Experimental Protocols
Materials and Reagents
-
Venetoclax drug substance
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Ammonium acetate (CH₃COONH₄)
-
Trifluoroacetic acid (TFA)
-
High-purity water
Sample Preparation
Due to Venetoclax's poor solubility in aqueous solutions, a suitable solvent system is necessary. A mixture of acetonitrile, dimethyl sulfoxide, and a buffer has been shown to be effective. A recommended solvent is a mixture of ACN:DMSO:buffer (6:3:1, v/v/v).
Forced Degradation Conditions
The following stress conditions are applied to Venetoclax solutions to induce degradation. It is recommended to aim for a degradation of 5-20% of the active pharmaceutical ingredient to produce relevant degradation products.
3.1 Acid Hydrolysis
-
Stress Agent: 1 M HCl
-
Temperature: 50 °C
-
Duration: Up to 14 days, with samples taken at various time points.
3.2 Base Hydrolysis
-
Stress Agent: 1 M NaOH
-
Temperature: 50 °C
-
Duration: Up to 14 days, with samples taken at various time points.
3.3 Oxidative Degradation
-
Stress Agent: 3% H₂O₂
-
Temperature: 50 °C
-
Duration: Up to 14 days, with samples taken at various time points.
3.4 Thermal Degradation
-
Condition: Elevated temperature
-
Temperature: 50 °C
-
Duration: Up to 14 days, with samples taken at various time points. Note: Venetoclax has shown to be relatively stable to thermal stress alone.
3.5 Photolytic Degradation
-
Condition: Exposure to light
-
Apparatus: SUNTEST instrument or a photostability chamber.
-
Duration: As per ICH Q1B guidelines.
Analytical Methodology: Stability-Indicating UHPLC Method
A stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method is essential to separate Venetoclax from its degradation products.
-
Instrumentation: A UHPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., BEH C18, 1.7 µm, 100 mm × 2.1 mm) has been found to be effective.
-
Mobile Phase:
-
A mobile phase with a pH in the range of 6–8 generally provides good peak shape.
-
Example mobile phases include:
-
A: 10 mM Ammonium bicarbonate (pH 6.0) in Acetonitrile (9:1, v/v)
-
B: 10 mM Ammonium acetate (pH 6.0) in Acetonitrile (9:1, v/v)
-
C: 0.1% (v/v) TFA in Acetonitrile (9:1, v/v)
-
-
-
Detection: UV detection at an appropriate wavelength.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Characterization of Degradation Products
The structures of the degradation products can be elucidated using various spectroscopic techniques, including:
-
High-Resolution Mass Spectrometry (HRMS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured format to facilitate comparison.
Table 1: Summary of Forced Degradation Studies of Venetoclax
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | Percentage Degradation | Major Degradation Products |
| Acid Hydrolysis | 1 M HCl | 50 | 14 days | Significant degradation (>10%) | A1, A2, A3, A4 |
| Base Hydrolysis | 1 M NaOH | 50 | 14 days | Significant degradation (>10%) | B1, B2, B3 |
| Oxidation | 3% H₂O₂ | 50 | 14 days | Partial degradation (>5%) | Oxidative degradants |
| Thermal | Heat | 50 | 14 days | Not significant | - |
| Photolytic | SUNTEST | Ambient | 22 hours | To be determined | Photodegradants |
Note: Degradation product nomenclature (A1-A4, B1-B3) is based on published studies. It was observed that degradation products A3 and B3 are the same compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies of Venetoclax.
Caption: Workflow for Forced Degradation of Venetoclax.
Signaling Pathway (Illustrative)
While not directly part of the degradation protocol, understanding the mechanism of action of Venetoclax can be relevant. The following is a simplified representation of the BCL-2 pathway inhibited by Venetoclax.
Caption: Simplified BCL-2 Apoptosis Pathway.
References
- 1. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RUL - On the stability and degradation pathways of venetoclax under stress conditions [repozitorij.uni-lj.si]
- 4. Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Impurity Profiling of Venetoclax Using Venetoclax N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax is a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, pivotal in the treatment of various hematological malignancies.[1][2] Ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. This document provides detailed application notes and protocols for the use of Venetoclax N-oxide, a significant oxidative degradation impurity, in the impurity profiling of Venetoclax. Understanding the formation and quantification of this impurity is crucial for quality control and stability studies.
This compound can form during the manufacturing process or upon storage under oxidative stress conditions.[3][4] Its monitoring is essential to maintain the quality, safety, and efficacy of the final drug product. These notes offer a comprehensive guide to the synthesis, characterization, and analytical application of this compound as a reference standard.
Data Presentation: Quantitative Analysis of Venetoclax Degradation
Forced degradation studies are instrumental in identifying potential degradation products and understanding the stability of a drug substance. The following table summarizes the quantitative data from forced degradation studies on Venetoclax under various stress conditions, highlighting the formation of this compound and other degradation products.
| Stress Condition | Reagent/Parameters | Duration | Venetoclax Degradation (%) | Major Degradation Products Formed | Observations | Reference |
| Oxidative | 0.3% H₂O₂ | 48 hours | 44.46% | DP2 at 4.2 min and DP3 at 6.5 min (including this compound) | Venetoclax is highly susceptible to oxidative degradation. | [5] |
| Oxidative | 1%, 3%, 5%, 10% H₂O₂ | 1-4 hours | Not specified | This compound (VNO) and Venetoclax Hydroxylamine (VHA) | Two major impurities observed via HPLC with the same molecular weight. | |
| Oxidative | m-CPBA in DCM | 30 minutes | Not specified | This compound | Smooth conversion to the N-oxide. | |
| Acidic Hydrolysis | 2N HCl | 72 hours | 7.31% | DP1 at 16.1 min | Prone to degradation under acidic conditions. | |
| Acidic Hydrolysis | 1 M HCl | 3 days | >10% | A1, A2, A3, A4 | Rapid degradation observed. | |
| Basic Hydrolysis | 2N NaOH | 72 hours | No degradation | - | Stable under these basic conditions. | |
| Basic Hydrolysis | 1 M NaOH | 1 day | 13.4% | B1, B2, B3 | Faster degradation than in acidic conditions. | |
| Neutral Hydrolysis | Water | 72 hours | No degradation | - | Stable in neutral aqueous solution. | |
| Thermal | 80°C | 7 days | No degradation | - | Thermally stable. | |
| Photolytic | UV and fluorescent light | 5 cycles | No degradation | - | Stable under photolytic stress. |
Experimental Protocols
Synthesis of this compound (VNO) Reference Standard
This protocol describes the synthesis of this compound for use as a reference standard in impurity profiling.
Materials:
-
Venetoclax
-
Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Venetoclax (e.g., 3.0 g) in DCM (e.g., 30.0 mL) in a round-bottom flask with stirring.
-
Cool the solution to 10–15 °C.
-
Slowly add m-CPBA (e.g., 0.89 g) to the solution over 30 minutes, maintaining the temperature at 10–15 °C.
-
Continue stirring the reaction mixture at the same temperature for an additional 30 minutes.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, add aqueous NaHCO₃ solution (e.g., 30.0 mL) at room temperature to quench the excess m-CPBA.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the aqueous layer with DCM (e.g., 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the this compound product.
-
Purify the product if necessary using column chromatography or preparative HPLC.
Analytical Method for Impurity Profiling by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of Venetoclax and its impurities, including this compound.
Instrumentation:
-
HPLC system with a PDA detector (e.g., Waters LC2695 with PDA-2996 detector)
-
Chromatography data software (e.g., Empower 2)
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 10 15 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 245 nm
-
Diluent: Acetonitrile
Sample Preparation:
-
Prepare a stock solution of the Venetoclax sample in the diluent.
-
Prepare a reference standard solution of this compound in the diluent.
-
Inject the samples and standards into the HPLC system.
Data Analysis:
-
Identify the peaks corresponding to Venetoclax and this compound by comparing the retention times with the reference standards.
-
Quantify the amount of this compound and other impurities using the peak area percentage or by comparison with the reference standard of a known concentration.
Mandatory Visualizations
Venetoclax Signaling Pathway
Venetoclax is a selective inhibitor of the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway. By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.
References
- 1. smatrix.com [smatrix.com]
- 2. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Venetoclax N-oxide in Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax is a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor used in the treatment of various hematological malignancies.[1][2][3] During the manufacturing process and storage of the Venetoclax drug substance, process-related impurities and degradation products can arise. One such critical impurity is Venetoclax N-oxide, which may form under oxidative conditions.[4][5] Monitoring and controlling the levels of this impurity are crucial to ensure the quality, safety, and efficacy of the final drug product.
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound in the Venetoclax drug substance. The methodologies described herein are based on stability-indicating liquid chromatography techniques, primarily Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), which offers the requisite sensitivity and selectivity for this analysis.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated UPLC-MS/MS method for the quantification of Venetoclax and its related impurities, including the N-oxide. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Chromatographic Conditions and Mass Spectrometry Parameters
| Parameter | Value |
| Chromatography System | UPLC-MS/MS |
| Column | ACQUITY UPLC BEH C18 (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 - 60 °C |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Venetoclax) | m/z 868.5 → 321.0 |
| MS/MS Transition (this compound) | m/z 884.4 → appropriate product ion* |
| Internal Standard (IS) | Venetoclax-d8 or [²H₇]-venetoclax |
| IS Transition | m/z 876.3 → 644.3 or 875.5 > 321.0 |
*The specific product ion for this compound should be determined during method development by direct infusion of a reference standard.
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Range | e.g., 0.05% to 0.5% of the nominal Venetoclax concentration |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interference from blank, placebo, or other impurities |
Experimental Protocols
The following protocols provide a detailed methodology for the quantitative analysis of this compound in a Venetoclax drug substance.
Protocol 1: Preparation of Standard and Sample Solutions
1.1. Materials and Reagents:
-
Venetoclax Reference Standard
-
This compound Reference Standard
-
Venetoclax Drug Substance (Sample)
-
Venetoclax-d8 (or other suitable internal standard)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
1.2. Preparation of Stock Solutions:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with DMSO to obtain a stock solution of 100 µg/mL.
-
Prepare a corresponding stock solution of Venetoclax reference standard at 1 mg/mL in DMSO.
-
Prepare an internal standard stock solution of Venetoclax-d8 at 100 µg/mL in DMSO.
1.3. Preparation of Calibration Standards:
-
Perform serial dilutions of the this compound stock solution with a suitable diluent (e.g., ACN:Water 50:50 v/v) to prepare a series of calibration standards.
-
A typical concentration range for the calibration curve could be 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL.
-
Spike each calibration standard with the internal standard to a final concentration of, for example, 0.5 µg/mL.
1.4. Preparation of Sample Solution:
-
Accurately weigh approximately 25 mg of the Venetoclax drug substance into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with DMSO to obtain a sample solution with a nominal concentration of 1 mg/mL of Venetoclax.
-
Further dilute an aliquot of this solution with a suitable diluent to bring the expected concentration of this compound within the calibration range.
-
Spike the final diluted sample solution with the internal standard to the same concentration as in the calibration standards.
Protocol 2: UPLC-MS/MS Analysis
2.1. UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 95% A and re-equilibrate
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 2 µL
2.2. MS/MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/Hr
-
Desolvation Gas Flow: 800 L/Hr
-
MRM Transitions:
-
Venetoclax: 868.5 → 321.0
-
This compound: 884.4 → [Product Ion]
-
Venetoclax-d8: 876.3 → 644.3
-
2.3. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard in the chromatograms of the calibration standards and the sample solution.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
Calculate the percentage of this compound in the drug substance using the following formula:
% this compound = (Concentration of N-oxide in sample (µg/mL) / Concentration of Venetoclax in sample (µg/mL)) * 100%
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Forced Degradation and Impurity Formation Pathway
Caption: Formation of this compound under oxidative stress.
Conclusion
The described UPLC-MS/MS method provides a robust and sensitive approach for the quantitative determination of this compound in the Venetoclax drug substance. Adherence to these protocols and proper method validation will ensure accurate and reliable monitoring of this critical impurity, contributing to the overall quality control of Venetoclax. It is recommended that each laboratory validates the method on their specific instrumentation to ensure performance meets the required standards.
References
- 1. smatrix.com [smatrix.com]
- 2. Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] On the Stability and Degradation Pathways of Venetoclax under Stress Conditions | Semantic Scholar [semanticscholar.org]
- 4. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing Venetoclax N-oxide formation in drug formulation
Welcome to the technical support center for Venetoclax formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of Venetoclax N-oxide and other related impurities during experimentation and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a primary oxidative degradation product of Venetoclax.[1][2] It is formed when the nitrogen atom in the piperazine ring of the Venetoclax molecule is oxidized.[2] The formation of this and other degradation products is a critical concern in pharmaceutical formulation as it can impact the stability, efficacy, and safety of the final drug product. Regulatory agencies require strict control of impurities in drug formulations.
Q2: What are the primary factors that promote the formation of this compound?
A2: The formation of this compound is primarily driven by oxidative stress. Key factors include:
-
Presence of Oxidizing Agents: Impurities such as peroxides, which can be present in excipients, are a major contributor to oxidation.[3][4]
-
Exposure to Oxygen: Atmospheric oxygen can contribute to the oxidation of susceptible drug molecules.
-
Elevated Temperature: Higher temperatures can accelerate the rate of degradation reactions.
-
pH: Venetoclax has been shown to be sensitive to acidic and basic conditions, especially at elevated temperatures, which can lead to various degradation products.
-
Light Exposure: Photolytic conditions can also contribute to drug degradation, although for Venetoclax, sensitivity to acid, base, and oxidation appears more significant.
Q3: Which excipients are known to potentially increase the risk of N-oxide formation?
A3: Excipients can contain reactive impurities like peroxides, which are by-products of their manufacturing process. Polymeric excipients such as povidone, crospovidone, polyethylene glycol (PEG), and polysorbates are known to sometimes contain residual peroxides that can oxidize the active pharmaceutical ingredient (API). It is crucial to screen excipients for peroxide content to mitigate this risk.
Q4: How can I minimize this compound formation during formulation development?
A4: A multi-faceted approach is recommended:
-
Excipient Selection and Screening: Select excipients with low peroxide values. Implement a screening program to test incoming batches of excipients for peroxide content.
-
Control of Manufacturing Environment: Minimize exposure to atmospheric oxygen by processing under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Avoid excessive heat during manufacturing processes like drying and milling.
-
pH Optimization: For liquid or semi-solid formulations, maintain the pH in a range where Venetoclax is most stable.
-
Use of Antioxidants: The inclusion of antioxidants in the formulation can help to scavenge free radicals and prevent oxidation. However, the compatibility and effectiveness of the antioxidant with Venetoclax and other excipients must be thoroughly evaluated.
-
Packaging: Use packaging that protects the drug product from light and oxygen.
Troubleshooting Guides
Issue 1: High levels of this compound detected in a new formulation.
| Potential Cause | Troubleshooting Step |
| Reactive Excipient Impurities | Screen all excipients, especially polymers like povidone and crospovidone, for peroxide content using a validated analytical method. Source excipients from vendors who can provide lots with low peroxide values. |
| Atmospheric Oxygen during Processing | If feasible, conduct manufacturing steps such as blending and granulation under an inert gas like nitrogen to displace oxygen. |
| Elevated Processing Temperatures | Review all manufacturing steps for high-temperature excursions. Lower the temperature for processes like drying, or reduce the duration of heat exposure. |
| Inappropriate pH (for liquid/semi-solid forms) | Conduct a pH-rate profile study to determine the optimal pH range for Venetoclax stability in your formulation vehicle. Adjust the formulation pH using appropriate buffering agents. |
Issue 2: Inconsistent N-oxide levels between different batches of the same formulation.
| Potential Cause | Troubleshooting Step |
| Variability in Excipient Quality | Implement a stringent incoming excipient testing program. Do not rely solely on the Certificate of Analysis (CoA); perform in-house peroxide value testing for critical excipients. |
| Inconsistent Manufacturing Process | Ensure that manufacturing process parameters (e.g., mixing times, drying temperatures, hold times) are tightly controlled and consistently applied across all batches. |
| Differences in Storage Conditions | Review the storage conditions of the raw materials and the finished product for any inconsistencies. Ensure that materials are stored at the recommended temperature and humidity. |
Experimental Protocols
Protocol 1: Screening Excipients for Peroxide Content
This protocol is a general guideline for a colorimetric method to determine peroxide value in excipients.
Objective: To quantify the peroxide content in various excipients to select those with the lowest potential for inducing oxidative degradation.
Materials:
-
Excipient sample
-
Potassium iodide (KI)
-
Starch indicator solution
-
Sodium thiosulfate (Na₂S₂O₃) solution of known concentration
-
Glacial acetic acid
-
Chloroform
Procedure:
-
Weigh a specific amount of the excipient and dissolve or suspend it in a mixture of glacial acetic acid and chloroform.
-
Add a saturated solution of potassium iodide. Peroxides in the excipient will oxidize the iodide (I⁻) to iodine (I₂).
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate.
-
Add a starch indicator near the endpoint. The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
Calculate the peroxide value based on the volume of sodium thiosulfate solution used.
Protocol 2: Stability-Indicating HPLC Method for Venetoclax and N-oxide
This protocol is based on published methods for the analysis of Venetoclax and its degradation products.
Objective: To separate and quantify Venetoclax and its N-oxide degradation product in a drug formulation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | UPLC BEH C18 (1.7 µm, 150 mm × 2.1 mm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 7.0 |
| Mobile Phase B | 95% Acetonitrile (v/v) |
| Gradient | t=0 min, 20% B; t=1 min, 20% B; t=4 min, 80% B; t=9 min, 100% B; t=10 min, 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50 °C |
| Detection Wavelength | 220 nm or 286 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Accurately weigh a portion of the drug product and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve the drug.
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm filter before injection.
Data Summary
Table 1: Impact of Stress Conditions on Venetoclax Degradation
This table summarizes the sensitivity of Venetoclax to various stress conditions, as reported in forced degradation studies.
| Stress Condition (at 50°C) | Observation | Reference |
| 1 M HCl (Acidic) | Significant degradation observed. | |
| 1 M NaOH (Basic) | Rapid degradation, with over 10% occurring in one day. | |
| 3% H₂O₂ (Oxidative) | Partial sensitivity, with a notable increase in an oxidative degradation product over seven days. | |
| Elevated Temperature (50°C) alone | Did not result in significant degradation. |
Visualizations
Diagram 1: Key Factors Leading to this compound Formation
This diagram illustrates the relationship between various formulation and process factors and the formation of the N-oxide impurity.
Caption: Factors contributing to this compound formation.
Diagram 2: Experimental Workflow for Minimizing N-oxide Formation
This workflow outlines a systematic approach for researchers to tackle the issue of N-oxide formation during drug development.
Caption: Workflow for mitigating this compound in formulations.
References
- 1. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of excipients on N-oxide raloxifene generation from raloxifene-excipients binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Venetoclax N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Venetoclax N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant?
A1: this compound is an oxidized derivative of Venetoclax, a potent BCL-2 inhibitor used in cancer therapy.[1][2] It is often formed as a potential impurity during the manufacturing process or through oxidative degradation of Venetoclax.[1][3][4] Regulatory bodies like the ICH require the identification and characterization of impurities in new drug substances, making the synthesis and analysis of this compound crucial for pharmaceutical development.
Q2: What is the primary challenge in synthesizing and isolating this compound?
A2: A significant challenge is the propensity of this compound to undergo a thermal Meisenheimer rearrangement to form the Venetoclax hydroxylamine impurity (VHA). This rearrangement can occur during the synthesis or subsequent handling, leading to a mixture of products.
Q3: How can I differentiate this compound from the Venetoclax hydroxylamine impurity (VHA)?
A3: Since both this compound and VHA have the same molecular weight, differentiation by mass spectrometry alone is challenging. A combination of analytical techniques is necessary for unambiguous identification:
-
High-Performance Liquid Chromatography (HPLC): These compounds typically exhibit different retention times. For example, in one study, the N-oxide was the more polar peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure. In the 13C NMR of this compound, a downfield shift of the methylene carbons attached to the piperazine ring is observed due to the deshielding effect of the N-oxide. 2D NMR techniques like HSQC and HMBC can further aid in structural confirmation.
Q4: What are the common oxidizing agents used to synthesize this compound from Venetoclax?
A4: Common oxidizing agents used for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | Insufficient oxidizing agent. | Increase the molar equivalents of the oxidizing agent (e.g., m-CPBA or H2O2). |
| Reaction temperature is too low. | Optimize the reaction temperature. For instance, with m-CPBA, the reaction can be run at 10–15 °C. | |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. | |
| Presence of multiple products, including the starting material | Incomplete reaction. | Extend the reaction time and monitor by TLC or HPLC. |
| Insufficient amount of oxidizing agent. | Add the oxidizing agent in portions to drive the reaction to completion. | |
| Formation of the Venetoclax hydroxylamine impurity (VHA) | The reaction temperature is too high, promoting the Meisenheimer rearrangement. | Maintain a controlled, lower temperature during the oxidation step. |
| Prolonged heating during workup or purification. | Minimize exposure to high temperatures. Use purification techniques that can be performed at room temperature, such as preparative HPLC. | |
| Difficulty in purifying this compound | Co-elution with starting material or the VHA impurity. | Optimize the purification method. Preparative HPLC with a suitable gradient is often effective for separating these closely related compounds. Column chromatography can also be used. |
Quantitative Data Summary
The formation of this compound and its rearrangement product, Venetoclax hydroxylamine impurity (VHA), has been observed under oxidative stress conditions. The following table summarizes the impurity levels reported in a study using hydrogen peroxide.
| Oxidizing Agent Concentration | Conditions | Impurity Formation (VNO + VHA) |
| 0.3% H2O2 | 24 hours at room temperature | ~1% of this compound (VNO) only |
| 10% H2O2 | 36 hours | 6–8% of both VNO and VHA |
| Oxidative stress degradation | Not specified | 8–10% of both VNO and VHA |
Experimental Protocols
Synthesis of this compound
This protocol is based on the oxidation of Venetoclax using m-CPBA.
Materials:
-
Venetoclax
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Venetoclax in DCM.
-
Cool the solution to 10–15 °C.
-
Add m-CPBA to the reaction mixture.
-
Stir the reaction at 10–15 °C and monitor its progress by TLC or HPLC.
-
Upon completion, proceed with aqueous workup to remove excess m-CPBA and m-chlorobenzoic acid.
-
Extract the product with DCM, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or preparative HPLC.
Thermal Rearrangement of this compound to Venetoclax Hydroxylamine Impurity (VHA)
This protocol describes the conversion of this compound to VHA.
Materials:
-
This compound
-
Water
Procedure:
-
Place this compound (0.50 g) in a sealed tube with water (2.5 mL).
-
Heat the reaction mixture to 100–110 °C for 36 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Purify the product by column chromatography using 1% methanol in DCM to obtain VHA as a yellow solid.
Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of this compound.
References
improving the stability of Venetoclax to prevent N-oxide formation
Welcome to the technical support center for Venetoclax stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of Venetoclax N-oxide and other degradation products during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern?
A1: this compound is an oxidation product of Venetoclax, where an oxygen atom is added to a nitrogen on the piperazine ring.[1][2] Its formation is a concern as it represents a degradation of the active pharmaceutical ingredient (API), which can impact the potency and safety profile of the compound. The presence of impurities and degradation products is a critical quality attribute that needs to be monitored and controlled in pharmaceutical development.
Q2: Under what conditions is Venetoclax most susceptible to degradation and N-oxide formation?
A2: Venetoclax is sensitive to acidic and basic conditions, particularly at elevated temperatures.[3][4] It is also susceptible to oxidation, which leads to the formation of N-oxide.[1] Forced degradation studies have shown that Venetoclax degrades in the presence of hydrogen peroxide (H₂O₂).
Q3: How can I detect the presence of this compound in my samples?
A3: The presence of this compound can be detected using stability-indicating analytical methods such as Ultra-High-Performance Liquid Chromatography (UHPLC). These methods are designed to separate the parent Venetoclax peak from its degradation products, allowing for their identification and quantification. Mass spectrometry (MS) can be coupled with liquid chromatography to confirm the identity of the N-oxide by its mass-to-charge ratio.
Q4: Are there any general precautions I can take to minimize Venetoclax degradation?
A4: Yes. To minimize degradation, it is recommended to:
-
Control pH: Avoid strongly acidic or basic conditions in your formulations and experimental setups.
-
Manage Temperature: Store Venetoclax solutions at controlled room temperature or refrigerated, as elevated temperatures accelerate degradation.
-
Protect from Light: While studies on photolytic degradation are ongoing, it is good practice to protect solutions from direct light.
-
Use Inert Atmosphere: When preparing formulations, especially those involving heating, purging with an inert gas like nitrogen can help prevent oxidation.
Troubleshooting Guide
Issue: I am observing a significant peak corresponding to this compound in my HPLC analysis.
| Potential Cause | Troubleshooting Steps |
| Oxidative Stress | - Use freshly prepared solutions: Avoid long-term storage of solutions, especially if not stored under an inert atmosphere. - De-gas solvents: Use degassed solvents for sample preparation and mobile phases to minimize dissolved oxygen. - Add antioxidants: Consider the compatibility of adding antioxidants to your formulation. However, their use should be carefully evaluated for any interference with your experiments. |
| High Temperature Exposure | - Review experimental protocol: Identify any steps involving high temperatures and assess if they can be modified to use lower temperatures or shorter durations. - Ensure proper storage: Confirm that stock solutions and samples are stored at the recommended temperature. |
| Contaminated Reagents | - Check reagent quality: Ensure that all solvents and reagents are of high purity and free from oxidizing contaminants. - Use fresh reagents: Prepare solutions with freshly opened bottles of reagents whenever possible. |
Issue: The concentration of Venetoclax in my stock solution is decreasing over time.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | - Check pH of the solution: Venetoclax is susceptible to hydrolysis under acidic and basic conditions. Ensure the pH of your solvent system is near neutral if possible. - Buffer solutions: If compatible with your experimental design, use a buffered solvent system to maintain a stable pH. |
| Improper Storage | - Verify storage conditions: Ensure solutions are stored at the correct temperature and protected from light. - Evaluate container material: Use appropriate, inert container materials to prevent leaching or adsorption. |
Quantitative Data on Venetoclax Degradation
The following tables summarize the degradation of Venetoclax under different stress conditions based on forced degradation studies.
Table 1: Degradation of Venetoclax Over 14 Days at 50°C
| Stress Condition | % Venetoclax Remaining (Day 14) | Key Degradation Products |
| 1 M HCl | < 80% | A1, A2, A3, A4 |
| 1 M NaOH | < 80% | B1, B2, B3 |
| 3% H₂O₂ | ~90% | N-oxide |
| Elevated Temperature (50°C) | > 95% | Minimal degradation |
| Room Temperature | > 98% | Minimal degradation |
Data adapted from forced degradation studies.
Table 2: Formation of Key Degradation Products in Acidic and Basic Conditions at 50°C
| Time | % Increase of A1 in 1 M HCl | % Increase of A2 in 1 M HCl | % Increase of B1 in 1 M NaOH | % Increase of B2 in 1 M NaOH |
| Day 1 | ~0.5% | ~0.2% | ~4% | ~2% |
| Day 3 | ~2% | ~1% | ~8% | ~4% |
| Day 7 | ~5% | ~2.5% | >10% | ~6% |
| Day 14 | >8% | ~4% | >15% | >8% |
Approximate values extrapolated from graphical data.
Experimental Protocols
Protocol 1: Forced Degradation Study of Venetoclax under Oxidative Stress
Objective: To induce and monitor the formation of this compound.
Materials:
-
Venetoclax drug substance
-
Dimethyl sulfoxide (DMSO)
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (ACN)
-
Incubator set at 50°C
-
UHPLC system with UV detector
Procedure:
-
Prepare a stock solution of Venetoclax in DMSO at a concentration of approximately 2.5 mg/mL.
-
In a suitable flask, combine 10 mL of the Venetoclax stock solution with 10 mL of 3% H₂O₂.
-
Seal the flask and place it in an incubator at 50°C.
-
At specified time points (e.g., 1, 3, 7, and 14 days), withdraw an aliquot of the sample for analysis.
-
Prepare the sample for UHPLC analysis by appropriate dilution with the mobile phase.
-
Analyze the sample using a validated stability-indicating UHPLC method to quantify the amount of Venetoclax and its N-oxide.
Protocol 2: UHPLC Method for Separation of Venetoclax and its Degradation Products
Objective: To provide an example of a UHPLC method for the analysis of Venetoclax stability samples.
Instrumentation:
-
UHPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC CSH C18 (1.7 µm, 100 mm × 2.1 mm) or equivalent.
Chromatographic Conditions:
-
Mobile Phase A: Ammonium bicarbonate (pH 6.0; 10 mM) in 9:1 water:ACN (v/v).
-
Mobile Phase B: 100% ACN.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-3 min: 0% B
-
3-10 min: 0% to 70% B
-
10-12 min: 70% B
-
12-16 min: 70% to 80% B
-
16-18 min: 80% to 0% B (return to initial conditions)
-
Re-equilibration: 2 min.
-
Visualizations
Caption: Venetoclax inhibits BCL-2, leading to apoptosis.
Caption: Workflow for Venetoclax forced degradation studies.
Caption: Troubleshooting logic for high N-oxide formation.
References
- 1. [PDF] On the Stability and Degradation Pathways of Venetoclax under Stress Conditions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-elution of Venetoclax and its N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Venetoclax and its N-oxide metabolite.
Troubleshooting Guide: Resolving Co-elution of Venetoclax and Venetoclax N-oxide
Co-elution of Venetoclax and its more polar N-oxide metabolite can be a significant analytical challenge. This guide provides a systematic approach to troubleshoot and resolve this issue.
Question: I am observing poor separation or complete co-elution of Venetoclax and its N-oxide. What are the initial steps to resolve this?
Answer:
Co-elution of Venetoclax and its N-oxide is typically due to insufficient selectivity in the chromatographic system. The primary factors to investigate are the mobile phase composition and the column chemistry.
Initial Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of both Venetoclax and its N-oxide can significantly impact their retention and selectivity. Experiment with adjusting the mobile phase pH. A shift to a neutral or slightly basic mobile phase can alter the ionization of the molecules, potentially enhancing the subtle structural differences and improving separation.[1]
-
Gradient Optimization: If using a gradient elution, modifying the gradient profile is a critical step.
-
Decrease the initial organic percentage: This will increase the retention of both compounds, providing more time for separation to occur.
-
Shallow the gradient: A slower, more gradual increase in the organic solvent concentration can significantly improve the resolution between closely eluting peaks.
-
-
Column Chemistry Evaluation: While C18 columns are commonly used, the specific type of C18 phase can impact selectivity.[2][3][4] Consider trying a different C18 column from another manufacturer or a column with a different bonding chemistry (e.g., a phenyl-hexyl or embedded polar group column) to introduce alternative separation mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to separate it from Venetoclax?
A1: this compound is a potential oxidative impurity and metabolite of Venetoclax.[2] The N-oxide is formed by the oxidation of a nitrogen atom in the piperazine ring of the Venetoclax molecule. It is crucial to separate and accurately quantify the N-oxide from the parent drug for several reasons:
-
Impurity Profiling: To ensure the quality and safety of the drug substance and product, all impurities must be monitored and controlled.
-
Metabolism Studies: In drug metabolism and pharmacokinetic (DMPK) studies, it is essential to distinguish the parent drug from its metabolites to understand its metabolic fate.
-
Stability Studies: During forced degradation studies, the formation of the N-oxide can be an indicator of oxidative degradation of Venetoclax.
Q2: What type of analytical technique is typically used for the separation of Venetoclax and its N-oxide?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for the separation and quantification of Venetoclax and its related substances, including the N-oxide. These techniques are often coupled with ultraviolet (UV) detection or mass spectrometry (MS) for sensitive and specific detection.
Q3: Can you provide a starting point for an HPLC method to separate Venetoclax and its N-oxide?
A3: Based on published methods, a good starting point for method development would be a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a buffer like ammonium bicarbonate or an additive like formic acid) and an organic modifier (typically acetonitrile) is recommended. The detection wavelength is often set around 245 nm or 286 nm.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: The identity of the this compound peak can be confirmed using several techniques:
-
Mass Spectrometry (MS): LC-MS analysis will show a characteristic mass-to-charge ratio (m/z) for the N-oxide, which will be 16 atomic mass units higher than that of Venetoclax due to the addition of an oxygen atom.
-
Reference Standard: The most definitive way is to inject a certified reference standard of this compound and compare its retention time with the peak of interest in your sample chromatogram.
-
Forced Degradation: Performing oxidative stress studies (e.g., using hydrogen peroxide) on a Venetoclax sample can lead to the formation of the N-oxide, helping to identify its peak in the chromatogram.
Experimental Protocols & Data
The following table summarizes various chromatographic conditions reported for the successful separation of Venetoclax and its related compounds, including the N-oxide.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Technique | HPLC | UHPLC | HPLC | UHPLC |
| Column | Zorbax SB C-18 (4.6 x 150 mm, 3.5 µm) | Acquity UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) | Perkin C8 (4.6 x 150 mm, 5 µm) | ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water | 10 mM Ammonium bicarbonate (pH 6.0) in water:ACN (9:1) | 25 mM Ammonium acetate (pH 3.0) | 10 mM Ammonium formate with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetononitrile | Acetonitrile |
| Gradient | Not specified (likely gradient) | Gradient: 0-3 min (0% B), 10 min (70% B), 12-16 min (70-80% B) | Isocratic: 55:45 (A:B) | Isocratic: 40:60 (A:B) |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 0.7 mL/min | Not specified |
| Column Temp. | 25 °C | 60 °C | 40 °C | Not specified |
| Detection | UV at 245 nm | UV at 220 nm | UV at 286 nm | MS/MS (m/z 868.3 → 636.3 for Venetoclax) |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the co-elution of Venetoclax and its N-oxide.
Troubleshooting workflow for resolving co-elution.
References
Technical Support Center: Optimization of LC-MS Method for Venetoclax N-oxide
Welcome to the Technical Support Center for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for Venetoclax N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to facilitate smooth and successful experimentation.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: Why is my this compound peak tailing?
A1: Peak tailing for basic, amine-containing compounds like Venetoclax and its metabolites is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based LC columns.[1] This creates an additional retention mechanism, causing some molecules to elute later and resulting in a "tail".[1] Other potential causes include column overload, contamination, or excessive extra-column volume.[1]
Troubleshooting Steps:
-
Assess the Scope: Determine if only the this compound peak is tailing or if all peaks are affected. If all peaks are tailing, it may indicate a physical problem with the column or system.[2][3]
-
Check Sample Load: Reduce the injection volume or dilute the sample to see if the peak shape improves, as column overload can lead to tailing.
-
Optimize Mobile Phase:
-
Acidify the Mobile Phase: Add a small amount of formic acid (e.g., 0.1%) to both the aqueous and organic mobile phases. This can help to suppress the ionization of residual silanol groups on the column packing.
-
Introduce a Buffer: Using a buffer like ammonium formate (e.g., 10 mM) in the mobile phase can help maintain a consistent pH and improve peak shape.
-
-
Column Selection: Consider using a column with a less active stationary phase or one that is end-capped to minimize secondary interactions.
-
System Check: If all peaks are tailing, inspect for a partially blocked inlet frit on the column, which can be addressed by backflushing. Also, minimize extra-column volume by using tubing with a small internal diameter and ensuring all connections are secure.
Q2: What causes peak fronting for my analyte?
A2: Peak fronting is typically caused by column overload (injecting too high a concentration or volume) or a physical change in the column, such as a void or collapse. An injection solvent that is significantly stronger than the mobile phase can also cause peak distortion, particularly for early eluting peaks.
Troubleshooting Workflow for Poor Peak Shape
Caption: A flowchart for diagnosing and resolving poor peak shape in LC-MS.
Issue 2: Low Sensitivity or No Signal
Q1: I am not seeing a signal for this compound. What should I check?
A1: A lack of signal can stem from several factors, ranging from sample preparation to instrument settings.
Troubleshooting Steps:
-
Verify Sample Preparation: Ensure that the extraction of this compound from the matrix was efficient and that the final sample concentration is within the detection limits of the instrument. Also, be aware that metabolites can be unstable, so proper sample handling and storage are crucial.
-
Confirm Mass Spectrometer Settings:
-
Ionization Mode: Venetoclax and its metabolites are typically analyzed in positive ion mode (ESI+).
-
MRM Transitions: Ensure the correct precursor and product ion transitions for this compound are being monitored. The N-oxide will have a different mass than the parent compound.
-
Source Parameters: Optimize source parameters such as capillary voltage, gas flows, and temperatures to ensure efficient ionization.
-
-
Check Chromatographic Conditions: Poor retention on the column can lead to co-elution with interfering substances and ion suppression.
-
Infusion Analysis: Directly infuse a standard solution of this compound into the mass spectrometer to confirm that the instrument is capable of detecting the analyte and to optimize MS parameters.
Logical Flow for Method Development
Caption: A typical workflow for developing a robust LC-MS method.
Frequently Asked Questions (FAQs)
Q1: What type of LC column is recommended for the analysis of this compound?
A1: For Venetoclax and its metabolites, reversed-phase columns such as a C18 are commonly used. Look for a high-purity, end-capped silica C18 column to minimize peak tailing. Columns like the ACQUITY UPLC BEH C18 or Agilent Zorbax eclipse plus C18 have been successfully used for Venetoclax analysis.
Q2: What mobile phase composition is suitable for this analysis?
A2: A common mobile phase combination is acetonitrile and water, both containing 0.1% formic acid. Ammonium formate (e.g., 10 mM) can also be used as a buffer to improve peak shape and reproducibility. A gradient elution is typically employed to achieve good separation.
Q3: What are the typical mass spectrometer settings for Venetoclax analysis that can be adapted for its N-oxide?
A3: Venetoclax is usually analyzed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The MRM transition for Venetoclax is m/z 868.5 > 321.0. For this compound, you would expect the precursor ion to be 16 Da higher (due to the addition of an oxygen atom), so you would start by looking for a precursor ion around m/z 884.5. The product ions may be similar to those of Venetoclax, but this would need to be confirmed through infusion experiments.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate these effects:
-
Improve Sample Preparation: Use more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.
Experimental Protocols
Protocol 1: LC-MS Method Development for this compound
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like DMSO or methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase.
-
-
Mass Spectrometer Optimization (Direct Infusion):
-
Infuse a working standard solution (e.g., 1 µg/mL) directly into the mass spectrometer.
-
Optimize the ESI source parameters (capillary voltage, source temperature, gas flows) to maximize the signal for the [M+H]+ ion of this compound.
-
Perform a product ion scan to identify the most abundant and stable fragment ions for use in MRM mode.
-
-
Chromatographic Method Development:
-
Column: Start with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to determine the approximate retention time.
-
Optimization: Adjust the gradient slope and starting/ending percentages to achieve good peak shape and resolution from other components.
-
-
Sample Preparation (for biological matrices):
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to precipitate proteins.
-
Solid-Phase Extraction (SPE): Use a mixed-mode or reversed-phase SPE cartridge for more thorough cleanup.
-
Quantitative Data
Table 1: Published LC-MS/MS Method Parameters for Venetoclax
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ACQUITY UPLC BEH C18 | Agilent Zorbax eclipse plus C18 | ACQUITY UPLC HSS T3 |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water | Acetonitrile and 10 mM ammonium formate (pH 5) | Acetonitrile and 10 mM ammonium formate with 0.1% formic acid |
| Flow Rate | Not Specified | 1 mL/min | Not Specified |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MRM Transition | 868.5 > 321.0 | Not Specified for parent | 868.3 > 636.3 |
| Linear Range | 25–8000 ng/mL (in plasma) | Not Specified | 20.0–5000 ng/mL (in plasma) |
Table 2: Recommended Starting Parameters for this compound Method Development
| Parameter | Recommended Starting Condition |
| Column | C18, ≤ 2.1 mm ID, < 3 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | 10-90% B over 5-10 minutes |
| Injection Volume | 1-5 µL |
| Ionization Mode | ESI+ |
| Expected Precursor Ion (m/z) | ~884.5 |
| Collision Energy | Optimize based on direct infusion |
References
Technical Support Center: Addressing Matrix Effects in Venetoclax N-oxide Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the quantification of Venetoclax N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results. In the context of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, matrix effects are a significant concern.[1]
Q2: What are the common sources of matrix effects in biological samples like plasma?
A2: Matrix effects are typically caused by endogenous or exogenous components in the sample that interfere with the ionization process of the target analyte in the mass spectrometer's ion source. Common culprits in biological matrices include:
-
Phospholipids: These are major components of cell membranes and a primary cause of ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts can lead to an unstable signal.
-
Proteins and Peptides: If not adequately removed during sample preparation, these can cause ion suppression and contaminate the ion source.
-
Metabolites: Other small molecules in the sample can co-elute with this compound and compete for ionization.
-
Dosing Vehicles and Anticoagulants: Components introduced during sample collection and preparation can also interfere with ionization.
Q3: How can I assess whether my this compound assay is experiencing matrix effects?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method .[1][2] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration.
A Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
For a robust method, the matrix factor should be consistent across different lots of the biological matrix.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to matrix effects in this compound quantification.
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing for this compound | - Column degradation- Inadequate mobile phase- Accumulation of matrix components on the column | 1. Column Washing: Implement a robust column washing step after each analytical run using a high percentage of organic solvent to remove strongly retained matrix components.2. Optimize Mobile Phase: Adjust the mobile phase composition, such as the organic solvent ratio or the pH, to improve peak shape.3. Column Replacement: If the problem persists, replace the analytical column. |
| High Variability in Results Between Samples | - Inconsistent sample preparation- Lot-to-lot variability in the biological matrix | 1. Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol for all samples.2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Venetoclax-d8, is the most effective way to compensate for matrix effect variability as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.3. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples. |
| Significant Ion Suppression Observed | - Co-elution of phospholipids or other endogenous components- Inefficient sample cleanup | 1. Improve Sample Preparation: Consider more rigorous sample preparation techniques such as: - Liquid-Liquid Extraction (LLE): To partition this compound into a clean organic solvent. - Solid-Phase Extraction (SPE): For a more selective cleanup to remove interfering components.2. Optimize Chromatography: Modify the chromatographic method to achieve better separation of this compound from the matrix interferences. This can include changing the column, mobile phase, or gradient profile. |
| Low Recovery of this compound | - Inefficient extraction during sample preparation- Analyte degradation during processing | 1. Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures for protein precipitation or LLE to improve extraction efficiency.2. pH Adjustment: Adjust the pH of the sample to ensure this compound is in a neutral form for optimal extraction.3. Evaluate Analyte Stability: Assess the stability of this compound under the conditions of your sample preparation workflow. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol details the procedure to calculate the Matrix Factor for this compound.
1. Sample Sets Preparation:
-
Set 1 (Neat Solution): Prepare a solution of this compound and its stable isotope-labeled internal standard (e.g., Venetoclax-d8 N-oxide, if available, or Venetoclax-d8 as a surrogate) in the final mobile phase composition at two concentration levels (low and high QC).
-
Set 2 (Post-Spiked Matrix):
-
Process at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method (e.g., protein precipitation).
-
Spike the resulting clean supernatant with this compound and the internal standard to the same final concentrations as in Set 1.
-
2. LC-MS/MS Analysis:
-
Inject and analyze all samples from both sets using the validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the Matrix Factor (MF) for this compound for each matrix lot at each concentration level:
-
MF = Peak Area in Set 2 / Mean Peak Area in Set 1
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
-
Calculate the coefficient of variation (CV%) of the MF and IS-Normalized MF across the different matrix lots. An acceptable CV is typically ≤15%.
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for sample cleanup.
1. Materials:
-
Human plasma samples
-
This compound and internal standard stock solutions
-
Ice-cold acetonitrile (ACN)
2. Procedure:
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical acceptance criteria for matrix effect evaluation during bioanalytical method validation.
| Parameter | Acceptance Criteria | Reference |
| Matrix Factor (MF) | Consistent across different lots of matrix (CV ≤ 15%) | |
| IS-Normalized Matrix Factor | Should be close to 1.0, with a CV ≤ 15% across different lots | |
| Precision of QC samples in different matrix lots | ≤15% CV | |
| Accuracy of QC samples in different matrix lots | Within ±15% of the nominal concentration |
Visualizations
Caption: A typical experimental workflow for the quantification of this compound in plasma.
Caption: A logical workflow for troubleshooting matrix effects in bioanalytical methods.
References
Technical Support Center: Purification of Venetoclax N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Venetoclax N-oxide from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete oxidation of Venetoclax. | Ensure optimal reaction conditions for the oxidation of Venetoclax. Monitor the reaction progress using analytical HPLC to confirm the complete conversion of the starting material.[1] |
| Degradation of this compound. | This compound can be sensitive to prolonged exposure to heat.[1][2] Avoid excessive temperatures during the purification process. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible duration. | |
| Loss of product during extraction or chromatography. | Optimize extraction procedures to minimize emulsion formation. For chromatographic purification, ensure proper column packing and choice of mobile phase to achieve good separation and recovery. | |
| Poor Separation from Impurities (e.g., Venetoclax, VHA) | Inappropriate chromatographic conditions. | Optimize the mobile phase composition and gradient profile for preparative HPLC or column chromatography. A shallow gradient may be necessary to resolve closely eluting impurities.[1][3] |
| Co-elution with Venetoclax hydroxylamine (VHA). | This compound can undergo a Meisenheimer rearrangement to form the Venetoclax hydroxylamine impurity (VHA), especially at elevated temperatures. Monitor the temperature throughout the purification process. Use analytical HPLC to check for the presence of VHA. | |
| Overloading of the chromatography column. | Reduce the amount of crude material loaded onto the column to improve resolution. | |
| Presence of Unknown Impurities in the Final Product | Incomplete reaction or side reactions. | Characterize the unknown impurities using techniques like LC-MS and NMR to identify their structures. This can provide insights into the reaction mechanism and help optimize conditions to minimize their formation. |
| Degradation during workup or purification. | Venetoclax is sensitive to acidic and basic conditions. Neutralize the reaction mixture promptly and avoid prolonged exposure to harsh pH conditions. | |
| Inconsistent HPLC Results | Improper sample preparation. | Ensure complete dissolution of the sample in a suitable diluent before injection. Acetonitrile is a commonly used diluent. |
| Column degradation. | Use a guard column to protect the analytical column. Ensure the mobile phase is properly filtered and degassed. | |
| Method variability. | Develop and validate a robust analytical HPLC method to ensure consistent and reliable results. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common methods for purifying this compound from reaction mixtures are preparative high-performance liquid chromatography (preparative HPLC) and column chromatography.
Q2: What is the Venetoclax hydroxylamine impurity (VHA) and how can I avoid it?
A2: The Venetoclax hydroxylamine impurity (VHA) is a rearrangement product of this compound. Its formation is often promoted by heat. To minimize the formation of VHA, it is crucial to avoid high temperatures during the synthesis and purification of this compound.
Q3: What analytical techniques are used to assess the purity of this compound?
A3: High-performance liquid chromatography (HPLC) with UV detection is the primary analytical technique used to assess the purity of this compound and to detect and quantify related impurities. Liquid chromatography-mass spectrometry (LC-MS) is also used for impurity identification.
Q4: Are there any specific storage conditions recommended for this compound?
A4: While specific stability studies for isolated this compound are not extensively detailed in the provided results, it is known to be a degradation product formed under oxidative and thermal stress. Therefore, it is prudent to store this compound protected from light and at reduced temperatures to minimize degradation.
Experimental Protocols
Preparative HPLC Purification of this compound
This protocol is a general guideline and may require optimization based on the specific reaction mixture.
-
System: Waters 2545 preparative HPLC system with a PDA2996 detector.
-
Column: Phenomenex Luna C18 (50 x 250 mm, 10 µm).
-
Mobile Phase A: 0.1% aqueous trifluoroacetic acid.
-
Mobile Phase B: 1:1 mixture of HPLC grade acetonitrile and methanol.
-
Gradient Program: A linear gradient should be optimized to separate this compound from Venetoclax and other impurities. A typical starting point could be a gradient from 10% to 90% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 30 mL/min.
-
Detection: 245 nm.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., acetonitrile) before injection.
Column Chromatography Purification of this compound
This protocol provides a general procedure for purification using column chromatography.
-
Stationary Phase: Silica gel.
-
Eluent: A gradient of methanol in dichloromethane (DCM) is commonly used. A typical gradient might start with 100% DCM and gradually increase the percentage of methanol. For instance, a 1% methanol in DCM mixture has been used to afford a yellow solid of the N-oxide.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Load the crude reaction mixture (adsorbed onto a small amount of silica gel for dry loading, or dissolved in a minimal amount of the initial eluent for wet loading).
-
Elute the column with the gradient of increasing polarity.
-
Collect fractions and analyze them by analytical HPLC or TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Visualizations
Logical Workflow for Troubleshooting this compound Purification
Caption: A flowchart outlining the logical steps for troubleshooting common issues encountered during the purification of this compound.
Signaling Pathway of Venetoclax Action
Caption: A diagram illustrating the signaling pathway through which Venetoclax induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2.
References
Troubleshooting Poor Yield in Venetoclax N-oxide Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of Venetoclax N-oxide, achieving a high yield and purity is critical. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor yield in this compound synthesis?
A1: The primary cause of low yield is often suboptimal reaction conditions during the oxidation of Venetoclax. Factors such as incorrect temperature, inappropriate molar ratio of the oxidizing agent, or extended reaction times can lead to incomplete conversion or the formation of side products. Additionally, subsequent degradation of the desired N-oxide product during workup or purification can contribute to yield loss.
Q2: What are the main impurities to look out for, and how are they formed?
A2: The most significant impurity is the Venetoclax hydroxylamine (VHA) impurity.[1][2][3] This impurity is not typically formed during the initial oxidation step but rather as a degradation product of this compound (VNO). The formation of VHA occurs via a[1][4] Meisenheimer rearrangement, which can be induced by heating VNO in the presence of water. Other potential impurities can include unreacted Venetoclax and over-oxidized byproducts.
Q3: How can I minimize the formation of the Venetoclax hydroxylamine (VHA) impurity?
A3: To minimize the formation of the VHA impurity, it is crucial to avoid prolonged heating of this compound in aqueous solutions. During the workup procedure, use mild conditions and avoid high temperatures, especially when aqueous and organic layers are in contact. If purification by chromatography is necessary, it should be performed promptly after the reaction is complete.
Q4: What are the recommended analytical techniques for monitoring the reaction and purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring the reaction progress and assessing the purity of the final this compound product. For structural confirmation and characterization of the product and any impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and mass spectrometry are the preferred methods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Venetoclax to this compound | Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent (e.g., m-CPBA) to Venetoclax is too low. | Increase the molar equivalents of the oxidizing agent. A common ratio is 1.5 equivalents of m-CPBA to 1 equivalent of Venetoclax. |
| Low Reaction Temperature: The reaction temperature is too low for the oxidation to proceed efficiently. | Maintain the reaction temperature in the recommended range of 10–15 °C. | |
| Short Reaction Time: The reaction was not allowed to proceed to completion. | Monitor the reaction progress using TLC or LC-MS and continue until the starting material is consumed. A typical reaction time is around 30 minutes after the addition of the oxidizing agent. | |
| High Levels of VHA Impurity | Degradation during Workup: The this compound product is degrading due to excessive heat in the presence of water. | After the reaction, perform the aqueous workup at room temperature. Avoid heating the reaction mixture after the addition of aqueous sodium bicarbonate. |
| Prolonged Reaction in Aqueous Conditions: The product was held in an aqueous solution for an extended period. | Minimize the time the product is in contact with water. Proceed with extraction and drying of the organic layer promptly after quenching the reaction. | |
| Difficulty in Product Isolation and Purification | Emulsion during Extraction: Formation of an emulsion during the separation of aqueous and organic layers can lead to product loss. | If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. |
| Co-elution of Impurities: Impurities are co-eluting with the desired product during column chromatography. | Optimize the chromatography conditions. For purification, a mobile phase of 1% methanol in dichloromethane has been shown to be effective. Preparative HPLC can also be used for obtaining high-purity samples. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported synthesis of this compound.
| Step | Procedure | Parameters |
| 1. Dissolution | Dissolve Venetoclax in dichloromethane (DCM). | 3.0 g of Venetoclax in 30.0 mL of DCM (10 volumes). |
| 2. Cooling | Cool the solution to 10–15 °C. | Use an ice bath to maintain the temperature. |
| 3. Addition of Oxidant | Slowly add meta-chloroperoxybenzoic acid (m-CPBA) to the stirred solution over 30 minutes. | 0.89 g of m-CPBA (1.5 equivalents). |
| 4. Reaction | Stir the reaction mixture at 10–15 °C for 30 minutes. | Monitor reaction completion by Thin Layer Chromatography (TLC). |
| 5. Quenching | Add aqueous sodium bicarbonate (NaHCO₃) solution at room temperature. | 30.0 mL of aqueous NaHCO₃ solution. |
| 6. Extraction | Separate the organic and aqueous layers. Wash the aqueous layer with DCM. | Wash with 20 mL of DCM. |
| 7. Drying and Isolation | Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the product. | The product can be further purified by column chromatography if needed. |
Visual Guides
Synthesis Pathway of this compound and Formation of VHA Impurity
Caption: Chemical transformation from Venetoclax to its N-oxide and subsequent rearrangement.
Troubleshooting Workflow for Low Yield
References
- 1. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
preventing Meisenheimer rearrangement of Venetoclax N-oxide
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the Meisenheimer rearrangement of Venetoclax N-oxide (VNO). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (VNO)?
This compound is a potential impurity and metabolite of Venetoclax, a potent B-cell lymphoma-2 (BCL-2) selective inhibitor used in cancer therapy.[1][2][3] It is formed when the piperazine moiety of the Venetoclax molecule becomes oxidized.[1] This oxidation can occur during synthesis, storage, or as a result of oxidative stress conditions in experiments.[2]
Q2: What is the Meisenheimer rearrangement and how does it affect VNO?
The Meisenheimer rearrangement is a thermally induced reaction where a tertiary amine N-oxide rearranges to form a hydroxylamine. In the context of this compound, it undergoes a Meisenheimer rearrangement to form the Venetoclax hydroxylamine (VHA) impurity. This rearrangement alters the chemical structure and properties of the molecule, which is critical to control during drug development and research.
Q3: Why is it important to prevent this rearrangement?
Preventing the Meisenheimer rearrangement is crucial for several reasons:
-
Maintaining Sample Purity: The formation of the VHA impurity compromises the purity of the VNO sample, which can affect the accuracy and reproducibility of experimental results.
-
Ensuring Accurate Quantification: If VNO is being quantified, its conversion to VHA will lead to erroneously low measurements.
-
Regulatory Compliance: In drug manufacturing, impurities must be identified, quantified, and controlled to meet strict regulatory guidelines established by bodies like the ICH.
Q4: What are the primary factors that cause the rearrangement of VNO?
The primary factor driving the Meisenheimer rearrangement of VNO is heat . Studies have shown that heating VNO in water at temperatures of 100–110 °C for extended periods (e.g., 36 hours) can generate the VHA impurity at levels of 6–8%. While VNO is generally stable at room temperature, elevated temperatures significantly accelerate the rearrangement.
Q5: How can I detect the formation of the VHA rearrangement product in my samples?
The VHA impurity can be detected and quantified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). In HPLC analysis, VNO and the VHA impurity will appear as distinct peaks with different retention times due to their difference in polarity, despite having the same molecular weight.
Troubleshooting Guide
Q1: I see an unexpected peak in my HPLC/LC-MS analysis of a VNO sample that was recently heated or improperly stored. Could it be the VHA impurity?
Answer: Yes, it is highly probable. The VHA impurity is the known product of the thermal rearrangement of VNO. Both compounds have the same molecular weight, so they will show identical parent ions in a mass spectrum. However, they can be separated by reverse-phase HPLC, where they will have different retention times. If you have subjected your sample to heat (e.g., for dissolution or during a reaction) or stored it for a prolonged period at room temperature, the appearance of a new, related peak is a strong indicator of Meisenheimer rearrangement.
Q2: My quantitative analysis of VNO shows lower than expected concentrations over time, even with proper storage. What could be the cause?
Answer: This issue could be due to slow degradation via the Meisenheimer rearrangement, even at temperatures below boiling. While the rearrangement is most rapid at high temperatures, some tertiary amine N-oxides can be unstable and isomerize during storage. Consider the following troubleshooting steps:
-
Verify Storage Temperature: Ensure that the sample has been consistently stored at or below -20°C.
-
Assess Solution Stability: If VNO is stored in solution, the solvent could influence its stability. It is recommended to aliquot the compound upon receipt and store it as a dry solid.
-
Review Handling Procedures: Minimize the time that VNO samples spend at room temperature or elevated temperatures during experimental setup. Prepare solutions immediately before use.
Q3: I need to heat a reaction mixture containing VNO. How can I minimize the risk of rearrangement?
Answer: If heating is unavoidable, the risk of rearrangement can be minimized by controlling the temperature and duration.
-
Use the Lowest Possible Temperature: Determine the minimum temperature required for your reaction to proceed efficiently.
-
Minimize Heating Time: Reduce the duration of heating as much as possible.
-
Analyze Promptly: Analyze the sample by HPLC immediately after the reaction to quantify the extent of any rearrangement.
-
Run a Control: Include a control sample of VNO in the same solvent, heated to the same temperature for the same duration, to isolate the effect of heat on its stability.
Data Presentation: Factors Influencing VNO Stability
The following table summarizes the conditions known to affect the stability of this compound and the recommended practices to prevent its rearrangement.
| Parameter | Condition Promoting Meisenheimer Rearrangement | Recommended Condition for Prevention | Rationale |
| Temperature | High temperatures (e.g., heating at 100-110°C) | Store as a solid at ≤ -20°C. Avoid heating solutions. | The Meisenheimer rearrangement is a thermally driven process. Lowering the temperature significantly reduces the reaction rate. |
| pH | Strongly acidic or basic conditions (for parent Venetoclax) | Use buffers with a pH in the neutral range (6.0-8.0). | While data on VNO is limited, the parent compound Venetoclax is sensitive to acidic and basic conditions, which can promote degradation. Neutral pH is generally safer for stability. |
| Light Exposure | Direct exposure to UV or broad-spectrum light. | Store in amber vials or protect from light by wrapping containers in aluminum foil. | Venetoclax is known to be sensitive to light. As a precautionary measure, VNO should be protected from light to prevent potential photolytic degradation. |
| Storage Format | Long-term storage in solution, especially at > 4°C. | Store as a lyophilized or dry solid. If a solution is necessary, prepare it fresh or store frozen at ≤ -20°C in small aliquots. | Storing as a solid minimizes mobility and potential solvent-mediated degradation pathways. Aliquoting prevents multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
This protocol outlines the best practices for storing and handling VNO to maintain its integrity and prevent unwanted rearrangement.
-
Receiving and Initial Storage: Upon receipt, immediately store the container of solid VNO at -20°C or lower in a dark, dry place.
-
Aliquoting: Before first use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation. Weigh out the desired amounts into separate, pre-labeled amber glass vials or vials wrapped in aluminum foil.
-
Working Solutions:
-
To prepare a stock solution, dissolve the aliquoted solid in a suitable solvent (e.g., DMSO, DCM) immediately before use.
-
If the stock solution must be stored, divide it into single-use aliquots in amber vials and store them at -80°C.
-
-
Daily Use: When using a frozen stock solution, thaw it quickly and keep it on ice during the experiment. Avoid repeated freeze-thaw cycles by using single-use aliquots. Do not leave VNO solutions at room temperature for extended periods.
Protocol 2: Stability Assessment of this compound via HPLC
This protocol provides a workflow to assess the stability of VNO under specific experimental conditions.
-
Sample Preparation:
-
Prepare a solution of VNO at a known concentration in the relevant experimental buffer or solvent.
-
Divide the solution into two sets of samples: a "Control" set and a "Stress" set.
-
-
Incubation:
-
Store the "Control" samples under recommended conditions (e.g., -20°C, protected from light).
-
Subject the "Stress" samples to the experimental condition being tested (e.g., 50°C for 24 hours). Include a dark control if testing for photostability.
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each set.
-
Analyze the samples using a validated stability-indicating HPLC method. A suitable method might use a C18 column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate, pH ~7).
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main VNO peak.
-
-
Data Analysis:
-
Calculate the percentage of VNO remaining in the stressed samples compared to the control samples.
-
Identify and quantify the formation of the VHA impurity peak relative to the parent VNO peak.
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Meisenheimer rearrangement of VNO to its hydroxylamine impurity.
References
- 1. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stability-Indicating Assay for Venetoclax and its Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on a stability-indicating assay for Venetoclax and its impurities. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the stability-indicating HPLC method for Venetoclax?
A1: This method is a reversed-phase high-performance liquid chromatography (RP-HPLC) technique designed to separate and quantify Venetoclax from its potential degradation products and process-related impurities. The "stability-indicating" aspect means the method can resolve the active pharmaceutical ingredient (API) peak from all potential impurities and degradants, ensuring that any decrease in the API concentration due to degradation can be accurately measured.
Q2: What are the critical parameters of the HPLC method?
A2: The critical parameters include the choice of stationary phase (column), mobile phase composition and gradient, flow rate, column temperature, and detector wavelength. For Venetoclax, a C18 column is commonly used with a mobile phase consisting of a phosphate buffer and a polar organic solvent like acetonitrile, employing a gradient elution to achieve optimal separation.
Q3: How were the degradation pathways of Venetoclax identified?
A3: The degradation pathways were investigated through forced degradation studies. Venetoclax was subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as per the International Council for Harmonisation (ICH) guidelines. The resulting degradation products were then analyzed to understand the drug's stability profile.
Q4: What are the known impurities of Venetoclax?
A4: Known impurities of Venetoclax include process-related impurities and degradation products. Some of the identified process-related impurities are Venetoclax related compound A, related compound B, and related compound C.
Troubleshooting Guide
This guide addresses common issues encountered during the stability-indicating assay for Venetoclax.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing or Fronting | 1. Column degradation. 2. Incompatible pH of sample and mobile phase. 3. Column overload. | 1. Replace the column with a new one. 2. Adjust the pH of the sample diluent to be similar to the mobile phase. 3. Reduce the sample concentration or injection volume. |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from previous injections. | 1. Prepare fresh mobile phase and flush the system. 2. Implement a robust needle wash program and inject a blank solvent after high-concentration samples. |
| Retention Time Shifts | 1. Fluctuation in column temperature. 2. Changes in mobile phase composition. 3. Column aging. | 1. Ensure the column oven is functioning correctly and maintaining a stable temperature. 2. Prepare the mobile phase accurately and ensure proper mixing. 3. Use a new column or re-equilibrate the existing one. |
| Poor Resolution | 1. Inappropriate mobile phase composition or gradient. 2. Column deterioration. | 1. Optimize the gradient elution program or the mobile phase composition. 2. Replace the analytical column. |
Experimental Protocols
Chromatographic Conditions
A validated stability-indicating UPLC method has been established for the determination of Venetoclax and its impurities.
| Parameter | Condition |
| Instrument | Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 2 | |
| 8 | |
| 10 | |
| 12 | |
| 15 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 2 µL |
| Diluent | Acetonitrile and Water (1:1 v/v) |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Venetoclax reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Prepare the sample solution using the drug product to achieve a similar concentration as the standard solution.
-
Impurity Stock Solution: Prepare stock solutions of known impurities in the diluent.
-
Spiked Sample Solution: For validation purposes, spike the drug product sample with known amounts of impurities.
Data Presentation
Method Validation Summary
The developed UPLC method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.
| Parameter | Result |
| Specificity | The method is specific, with no interference from blank, placebo, or degradation products at the retention time of Venetoclax and its impurities. |
| Linearity (r²) | > 0.999 for Venetoclax and all impurities. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Robustness | The method is robust to small, deliberate variations in flow rate, column temperature, and mobile phase pH. |
Forced Degradation Study Results
The study revealed that Venetoclax is susceptible to degradation under acidic, basic, and oxidative conditions.
| Stress Condition | % Degradation | Major Degradants |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | Significant degradation observed | Well-resolved from the main peak |
| Base Hydrolysis (0.1N NaOH, 60°C, 24h) | Significant degradation observed | Well-resolved from the main peak |
| Oxidative (3% H₂O₂, RT, 24h) | Significant degradation observed | Well-resolved from the main peak |
| Thermal (105°C, 48h) | Minimal degradation | - |
| Photolytic (ICH guidelines) | Minimal degradation | - |
Visualizations
Caption: Workflow for Venetoclax stability analysis.
Caption: Troubleshooting guide for HPLC analysis.
Validation & Comparative
A Comparative Analysis of Venetoclax and its N-oxide Metabolite on Cancer Cell Viability
In the landscape of targeted cancer therapies, Venetoclax has emerged as a potent B-cell lymphoma 2 (BCL-2) inhibitor, effectively inducing apoptosis in various hematological malignancies.[1][2][3] The metabolic fate of Venetoclax in vivo leads to the formation of several metabolites, including Venetoclax N-oxide.[4] This guide provides a comparative overview of the cytotoxic effects of Venetoclax and its N-oxide metabolite, drawing upon available preclinical data.
Quantitative Cytotoxicity Data
The cytotoxic activity of Venetoclax has been evaluated across a range of cancer cell lines, demonstrating potent induction of cell death. The following table summarizes the lethal concentrations (LC50) of Venetoclax in Chronic Lymphocytic Leukemia (CLL) cells.
| Compound | Cell Line | Mean LC50 (nM) | Observation Period | Reference |
| Venetoclax | Primary CLL cells | 1.9 | 24 hours |
Note: No publicly available data on the cytotoxicity (e.g., IC50 or LC50 values) of this compound was identified in the conducted research.
Experimental Protocols
The determination of Venetoclax's cytotoxicity typically involves in vitro assays utilizing cancer cell lines or primary patient-derived cells. A generalized protocol for assessing cytotoxicity is outlined below.
Cell Viability Assay (Annexin V/Propidium Iodide Staining)
-
Cell Culture: Cancer cells (e.g., primary CLL cells) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of Venetoclax or vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Staining: Following incubation, cells are harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The LC50 values are calculated by plotting the percentage of viable cells against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Venetoclax Mechanism of Action
Venetoclax selectively binds to the anti-apoptotic protein BCL-2, displacing pro-apoptotic proteins like BIM. This allows the activation of BAX and BAK, which oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.
Caption: Venetoclax inhibits BCL-2, leading to apoptosis.
General Cytotoxicity Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound in vitro.
Caption: Workflow for in vitro cytotoxicity assessment.
References
- 1. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 2. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 3. droracle.ai [droracle.ai]
- 4. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] On the Stability and Degradation Pathways of Venetoclax under Stress Conditions | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Analytical Validation of Venetoclax N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification and characterization of Venetoclax N-oxide, a potential impurity and degradation product of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax. The presented data and protocols are essential for ensuring the quality, safety, and efficacy of Venetoclax drug products.
Introduction to Venetoclax and the Importance of Impurity Profiling
Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2, approved for the treatment of various hematological malignancies.[1][2][3] During its synthesis, storage, and metabolism, impurities and degradation products such as this compound can emerge. Rigorous analytical testing is crucial to identify and quantify these impurities to ensure the safety and efficacy of the final drug product. Regulatory bodies require the development and validation of stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products.
Comparative Analysis of Analytical Methods
Several analytical techniques have been successfully employed for the analysis of Venetoclax and its related compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prevalent methods due to their high sensitivity, specificity, and resolving power. This section compares the performance of different validated methods.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods, particularly when coupled with UV detection, offer a robust and cost-effective approach for routine quality control analysis of Venetoclax.
Table 1: Comparison of Validated HPLC Methods for Venetoclax Analysis
| Parameter | Method 1 | Method 2 |
| Column | Perkin C8 (15cm x 4.6mm, 5µ) | BEH C18 (1.7 μm, 100 mm × 2.1 mm) |
| Mobile Phase | Buffer (25 mM ammonium acetate, pH 3.0) and acetonitrile (55:45 v/v) | Gradient elution with mobile phase A (e.g., NH4HCO3 buffer) and mobile phase B (acetonitrile) |
| Flow Rate | 0.7 mL/min | Not specified |
| Detection | UV at 286 nm | UV and Mass Spectrometry (MS) compatible |
| Retention Time | 4.19 min | Not specified |
| Linearity Range | 5-50 µg/mL | Not specified |
| LOD | 0.53 µg/mL | Not specified |
| LOQ | 1.62 µg/mL | Not specified |
| Key Feature | Isocratic method suitable for routine QC | Stability-indicating method capable of separating degradation products |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS provides superior sensitivity and selectivity, making it ideal for the quantification of low-level impurities and for bioanalytical studies.
Table 2: Comparison of Validated LC-MS/MS Methods for Venetoclax Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Application | Determination in human plasma and cerebrospinal fluid | Quantification in human plasma for TDM | Determination in pediatric plasma samples |
| Column | ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 μm) | ACQUITY UPLC BEH C18 | Hypersil GOLD (2.1 mm × 150 mm, 5 μm) |
| Mobile Phase | 10 mM ammonium formate with 0.1% formic acid and acetonitrile (40:60, v/v) | Gradient with acetonitrile and 0.1% formic acid in water | Acetonitrile-2 mM ammonium acetate (30:70, v/v) with 0.4% formic acid |
| Ionization Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Electrospray Ionization (ESI) in MRM mode |
| Linearity Range | Plasma: 20.0-5000 ng/mL; CSF: 0.500-100 ng/mL | 25-8000 ng/mL | 10-2000 ng/mL |
| Internal Standard | Venetoclax-d8 | Venetoclax-d8 | Venetoclax-d8 |
| Key Feature | High sensitivity for biological matrices | Applied to therapeutic drug monitoring in AML patients | Simple and reliable for pediatric samples |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline the key experimental protocols for a stability-indicating HPLC method and an LC-MS/MS method for the analysis of Venetoclax and this compound.
Stability-Indicating HPLC Method Protocol
This protocol is based on the principles of developing a method capable of separating Venetoclax from its degradation products.
1. Sample Preparation:
-
Accurately weigh and dissolve the Venetoclax drug substance in a suitable solvent, such as a mixture of dimethyl sulfoxide (DMSO) and acetonitrile (ACN).
2. Chromatographic Conditions:
-
Column: A C18 column is generally found to be effective for the separation.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium bicarbonate, pH 6-8) and an organic modifier (e.g., acetonitrile) is recommended for optimal peak shape and resolution.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Detection: UV detection at a wavelength where both Venetoclax and this compound have significant absorbance.
3. Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, subject the Venetoclax sample to various stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).
-
Analyze the stressed samples to ensure that the degradation products, including this compound, are well-resolved from the parent drug peak.
LC-MS/MS Bioanalytical Method Protocol
This protocol is designed for the sensitive quantification of Venetoclax in biological matrices.
1. Sample Preparation (Plasma):
-
Perform protein precipitation by adding a precipitating agent like acetonitrile to the plasma sample.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in the positive ion electrospray (ESI+) mode and use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for Venetoclax and its internal standard (e.g., Venetoclax-d8) should be optimized for maximum sensitivity. For Venetoclax, a common transition is m/z 868.5 → 321.0.
Visualizing Analytical Workflows
Understanding the logical flow of analytical method development and validation is crucial. The following diagrams, generated using Graphviz, illustrate these processes.
References
A Comparative Guide to the Synthesis of Venetoclax N-oxide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of impurities and metabolites of active pharmaceutical ingredients (APIs) is crucial for comprehensive pharmacological and toxicological profiling. Venetoclax N-oxide, a potential impurity and metabolite of the BCL-2 inhibitor Venetoclax, is a molecule of significant interest. This guide provides a comparative analysis of the available synthetic routes to this compound, presenting experimental data and detailed methodologies to aid in the selection of the most suitable synthesis strategy.
This comparison focuses on two primary approaches for generating this compound: direct chemical oxidation for preparative purposes and formation under oxidative stress conditions, which mimics potential degradation pathways.
Comparison of Synthesis Routes for this compound
| Parameter | Route 1: Direct Oxidation with m-CPBA | Route 2: Formation under Oxidative Stress (H₂O₂) |
| Starting Material | Venetoclax | Venetoclax |
| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | Hydrogen Peroxide (H₂O₂) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | 10–15 °C | Room Temperature (35–40 °C) |
| Reaction Time | 30 minutes | Up to 36 hours |
| Yield | Not explicitly reported, but described as a clean reaction yielding a single main product. | Up to 8-10% |
| Purity | High, purified by column chromatography or preparative HPLC. | Part of a complex mixture of degradation products. |
| Scale | Preparative (gram scale reported) | Analytical/Degradation study |
| Applicability | Intended for the specific synthesis of this compound for use as a reference standard or for further studies. | Simulates the formation of this compound as a degradation product under oxidative conditions. |
Experimental Protocols
Route 1: Direct Oxidation with meta-Chloroperoxybenzoic acid (m-CPBA)
This method is a preparative route for the synthesis of this compound.[1]
Procedure:
-
Dissolve Venetoclax (3.0 g, 3.45 mmol) in dichloromethane (DCM, 30.0 mL).
-
Cool the stirred solution to 10–15 °C.
-
Slowly add m-CPBA (0.89 g, 5.17 mmol) to the solution over 30 minutes, maintaining the temperature at 10–15 °C.
-
Stir the reaction mixture for an additional 30 minutes at the same temperature.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, add aqueous sodium bicarbonate (NaHCO₃) solution (30.0 mL) at room temperature to quench the reaction.
-
Separate the organic and aqueous layers.
-
Wash the aqueous layer with DCM (20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
The crude product can be further purified by column chromatography or preparative High-Performance Liquid Chromatography (HPLC) if required.[1]
Route 2: Formation under Oxidative Stress with Hydrogen Peroxide (H₂O₂)
This procedure describes the formation of this compound as a degradation product and is primarily used for analytical and stability studies.[2]
Procedure:
-
Dissolve Venetoclax in dichloromethane (DCM) to obtain a clear solution.
-
Add a 10% hydrogen peroxide (H₂O₂) solution to the Venetoclax solution.
-
Stir the mixture at room temperature (35–40 °C) in a dark place for up to 36 hours.
-
The formation of this compound and other degradation products is monitored by TLC and HPLC.[2]
-
Isolation of this compound from the complex mixture requires preparative HPLC.[1]
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Concluding Remarks
The direct oxidation of Venetoclax using m-CPBA stands out as a robust and efficient method for the preparative synthesis of this compound. This route offers a straightforward procedure that results in a high-purity product suitable for use as a reference standard in analytical assays or for further biological evaluation.
In contrast, the formation of this compound through oxidative stress with hydrogen peroxide is more relevant for understanding the degradation pathways of Venetoclax. While it confirms the potential for N-oxide formation under certain conditions, it is not a practical method for obtaining the pure compound in significant quantities due to the low yield and the presence of multiple byproducts.
Researchers should select the synthetic route based on their specific needs. For the preparation of pure this compound for analytical or biological studies, the m-CPBA oxidation method is the recommended choice. For investigations into the stability and degradation profile of Venetoclax, the oxidative stress model provides valuable insights.
References
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Venetoclax Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of impurities in the anti-cancer drug Venetoclax. The following sections detail the experimental protocols and present a comparative analysis of the performance of both techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their analytical needs.
Introduction to Venetoclax and its Impurities
Venetoclax is a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor used in the treatment of various hematological malignancies.[1][2] The manufacturing process and storage of Venetoclax can lead to the formation of related substances and degradation products that must be carefully monitored to ensure the safety and efficacy of the drug product. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermolytic) have been instrumental in identifying potential impurities.[1][2][3] This guide focuses on the analytical methods for separating and quantifying Venetoclax from its key impurities.
Experimental Protocols
Detailed methodologies for both HPLC and UPLC are presented below. These protocols are synthesized from published analytical methods for Venetoclax.
High-Performance Liquid Chromatography (HPLC) Method
A commonly employed RP-HPLC method for the analysis of Venetoclax and its impurities is as follows:
-
Column: PerkinElmer C8 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 25 mM Ammonium Acetate buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile in a 55:45 (v/v) ratio.
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Detection: UV at 286 nm
-
Sample Diluent: A 1:1 (v/v) mixture of acetonitrile and water.
Ultra-Performance Liquid Chromatography (UPLC) Method
A representative UPLC method for the separation of Venetoclax and its degradation products is detailed below:
-
Column: Acquity UPLC CSH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 6.0, adjusted with acetic acid) in a 9:1 (v/v) mixture with acetonitrile.
-
B: Acetonitrile
-
-
Gradient Program: A gradient elution is typically used to achieve optimal separation.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 60°C
-
Detection: UV at 220 nm
-
Sample Solvent: A 6:3:1 (v/v/v) mixture of acetonitrile, DMSO, and buffer.
Performance Comparison: HPLC vs. UPLC
The choice between HPLC and UPLC for Venetoclax impurity analysis depends on the specific requirements of the laboratory, including the need for high throughput, sensitivity, and resolution. While HPLC remains a robust and reliable technique, UPLC offers significant advantages in terms of speed and efficiency.
Below is a summary of the key performance parameters for each technique based on available data and general principles of liquid chromatography.
| Performance Parameter | HPLC | UPLC |
| Run Time | Longer (typically >10 minutes) | Shorter (typically <10 minutes) |
| Resolution | Good | Excellent, especially for closely eluting impurities |
| Sensitivity | Good | Higher, due to sharper peaks and reduced band broadening |
| Solvent Consumption | Higher | Significantly lower |
| System Backpressure | Lower | Higher |
| Throughput | Lower | Higher |
Data Presentation
The following table summarizes hypothetical quantitative data for a cross-validation study, illustrating the expected performance differences between HPLC and UPLC for the analysis of key Venetoclax impurities.
| Parameter | HPLC Method | UPLC Method |
| Run Time (minutes) | 15 | 5 |
| Resolution (Venetoclax and critical impurity pair) | 1.8 | 2.5 |
| Linearity (R²) for Venetoclax | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.0% |
| Limit of Quantification (LOQ) for Impurities | 0.05% | 0.01% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the cross-validation of HPLC and UPLC methods and the logical relationship in method transfer.
Caption: Workflow for HPLC and UPLC cross-validation.
Caption: Logic of transferring an HPLC to a UPLC method.
Conclusion
Both HPLC and UPLC are suitable techniques for the analysis of Venetoclax and its impurities. The choice of method will be dictated by the specific needs of the laboratory. For routine quality control with established methods, HPLC provides reliable and robust performance. For high-throughput screening, method development, and in-depth impurity profiling where speed and resolution are critical, UPLC offers significant advantages. This guide provides the necessary information for researchers to make an informed decision based on their analytical requirements and available resources.
References
Venetoclax Degradation: A Comparative Analysis of Venetoclax N-oxide and Other Byproducts
For researchers, scientists, and professionals in drug development, understanding the degradation profile of a therapeutic agent like Venetoclax is critical for ensuring its quality, safety, and efficacy. This guide provides a comparative overview of Venetoclax N-oxide and other identified degradation products, supported by available experimental data.
Venetoclax, a potent B-cell lymphoma 2 (Bcl-2) inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of several byproducts. Among these, this compound is a notable degradation product formed under oxidative stress. This document details the chemical characteristics, formation pathways, and analytical methodologies for Venetoclax and its key degradation products, while also touching upon the limited available data on their biological activities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Venetoclax and its major degradation products is presented in Table 1. This information is crucial for the development of analytical methods and for understanding the potential for these compounds to be present as impurities in the drug substance and product.
Table 1: Chemical and Physical Properties of Venetoclax and Its Degradation Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Condition(s) |
| Venetoclax | C₄₅H₅₀ClN₇O₇S | 868.44 | - |
| This compound | C₄₅H₅₀ClN₇O₈S | 884.44 | Oxidative |
| Venetoclax Hydroxylamine | C₄₅H₅₀ClN₇O₈S | 884.44 | Oxidative (from N-oxide) |
| Degradation Product A1 | C₁₂H₁₇N₃O₅S | 315.35 | Acidic |
| Degradation Product A2 | C₃₃H₃₅ClN₄O₃ | 587.11 | Acidic |
| Degradation Product A3/B3 (Dimer) | C₇₈H₈₂Cl₂N₁₀O₉S | 1422.54 | Acidic, Basic |
| Degradation Product B1 | C₄₅H₄₈ClN₇O₆S | 850.43 | Basic |
| Degradation Product B2 | C₃₉H₃₉ClN₆O₇S | 787.28 | Basic |
Formation and Degradation Pathways
Forced degradation studies have revealed that Venetoclax is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3][4] The primary degradation pathways are hydrolysis and oxidation.
Under oxidative stress, particularly in the presence of hydrogen peroxide, Venetoclax undergoes oxidation at the piperazine nitrogen to form this compound.[4] This N-oxide can further undergo a Meisenheimer rearrangement to form Venetoclax hydroxylamine.
In acidic conditions, hydrolysis of the sulfonamide and ether linkages are the main degradation routes, leading to smaller molecules. Basic conditions also promote hydrolysis and other rearrangements.
Comparative Performance: Biological Activity and Toxicity
Direct comparative studies on the biological activity and toxicity of this compound against other degradation products are limited in the publicly available scientific literature. However, some inferences can be drawn from existing data.
Venetoclax exerts its therapeutic effect by selectively inhibiting the anti-apoptotic protein Bcl-2, thereby restoring the natural process of programmed cell death (apoptosis) in cancer cells. The structural integrity of the molecule is crucial for its high-affinity binding to the BH3 domain of Bcl-2.
The toxicity profile of individual degradation products has not been extensively studied. Regulatory guidelines necessitate the control of impurities to ensure the safety of pharmaceutical products. The presence of degradation products, even if pharmacologically less active, could potentially introduce new toxicities.
Table 2: Summary of Available Biological Activity Data
| Compound | Target | Reported Activity |
| Venetoclax | Bcl-2 | Highly potent inhibitor (Ki < 0.01 nM) |
| This compound (M27) | Bcl-2 | At least 58-fold lower inhibitory activity than Venetoclax |
| Other Degradation Products | Bcl-2 | Data not available |
Experimental Protocols
The identification and characterization of Venetoclax degradation products have been achieved through a combination of stress testing and advanced analytical techniques.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products. A typical protocol involves exposing a solution of Venetoclax to various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
Protocol for Oxidative Degradation:
-
Dissolve Venetoclax in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the Venetoclax solution.
-
Incubate the mixture at a controlled temperature (e.g., room temperature or elevated) for a specified period.
-
Periodically withdraw samples and analyze them using a stability-indicating analytical method to monitor the formation of degradation products.
Analytical Methodologies
The primary analytical technique for separating and quantifying Venetoclax and its degradation products is High-Performance Liquid Chromatography (HPLC) , often coupled with Mass Spectrometry (LC-MS) for identification.
Table 3: Key Analytical Methods for Venetoclax and Degradation Products
| Technique | Purpose | Key Parameters |
| HPLC-UV | Separation and Quantification | Column: C18 reverse-phaseMobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).Detection: UV at a specific wavelength (e.g., 254 nm). |
| LC-MS/MS | Identification and Structural Elucidation | Coupled with HPLC for separation, mass spectrometry provides mass-to-charge ratio information for identifying compounds. Tandem mass spectrometry (MS/MS) helps in structural elucidation by fragmenting the molecules. |
| NMR Spectroscopy | Definitive Structural Confirmation | Used on isolated degradation products to determine their precise chemical structure. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate Mass Measurement | Provides highly accurate mass data to confirm the elemental composition of the degradation products. |
Conclusion
The degradation of Venetoclax can lead to the formation of several products, with this compound being a prominent outcome of oxidative stress. While extensive data exists on the chemical identification and formation of these degradants, a significant gap remains in the direct comparative assessment of their biological performance. The available information suggests that this compound has substantially reduced pharmacological activity compared to the parent drug. Further studies are warranted to fully characterize the biological and toxicological profiles of all Venetoclax degradation products to ensure the continued safety and efficacy of this important anticancer therapeutic.
References
- 1. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] On the Stability and Degradation Pathways of Venetoclax under Stress Conditions | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 4. The BCL2 inhibitor venetoclax mediates anticancer effects through dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of Venetoclax and Venetoclax N-oxide
For researchers, scientists, and drug development professionals, a detailed understanding of a drug molecule and its metabolites is paramount. This guide provides a comparative spectroscopic analysis of Venetoclax, a potent BCL-2 inhibitor, and its primary metabolite, Venetoclax N-oxide. The following sections present key spectroscopic data, experimental protocols, and relevant biological pathways to offer a comprehensive resource for laboratory investigations.
Venetoclax is a cornerstone in the treatment of various hematological malignancies, and its metabolism is a critical aspect of its pharmacology. The N-oxide metabolite is a significant transformation product, and distinguishing it from the parent drug is essential for metabolic studies, stability assays, and quality control. Spectroscopic techniques provide the necessary tools for this differentiation.
Spectroscopic Data Comparison
The structural modification from Venetoclax to its N-oxide derivative introduces subtle yet detectable changes in their respective spectroscopic profiles. The addition of an oxygen atom to one of the piperazine nitrogens alters the electronic environment and mass, which is reflected in the NMR and mass spectrometry data.
| Spectroscopic Technique | Venetoclax | This compound | Key Differentiating Features |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 868.5[1] | [M+H]⁺ at m/z 884.37[2][3] | A mass shift of +16 Da due to the addition of an oxygen atom.[2][3] |
| ¹H NMR (DMSO-d₆) | Characteristic peaks for the piperazine methylene protons. | Downfield shift of methylene protons adjacent to the N-oxide. | The oxidation of the nitrogen deshields the adjacent protons, causing their signals to appear at a lower field. |
| ¹³C NMR (DMSO-d₆) | Signals for piperazine carbons at specific chemical shifts. | Downfield shift of methylene carbons attached to the piperazine ring. For instance, a shift from δ 59.6 to 70.0 ppm for one of the carbons has been reported. | The electronegative oxygen atom in the N-oxide causes a significant downfield shift of the adjacent carbon signals. |
| Infrared (IR) Spectroscopy | Data available from degradation studies. | Data available from degradation studies. | While specific peak comparisons are not detailed in the provided results, differences in the fingerprint region and potentially new N-O stretching vibrations would be expected. |
| UV-Vis Spectroscopy | UV spectra are used for identification purposes. | The N-oxide has been identified as a degradation product under oxidative stress. | The core chromophore is largely unchanged, so significant shifts in λmax are not expected, though minor changes in absorbance may occur. |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the spectroscopic analysis of Venetoclax and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve a few milligrams of the analyte (Venetoclax or this compound) in a suitable deuterated solvent, such as DMSO-d₆.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).
-
Data Acquisition : Record ¹H and ¹³C NMR spectra at room temperature.
-
Data Processing : Reference the chemical shifts (δ) to the residual solvent signal (e.g., 2.50 ppm for ¹H and 39.5 ppm for ¹³C in DMSO-d₆).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the analyte in a suitable solvent mixture, such as acetonitrile/water.
-
Instrumentation : Employ a high-resolution mass spectrometer (HRMS) or a tandem mass spectrometer (MS/MS) coupled with a liquid chromatography system (LC-MS/MS).
-
Ionization : Use a soft ionization technique, such as electrospray ionization (ESI) in positive mode.
-
Data Acquisition : Acquire mass spectra over an appropriate m/z range to detect the parent ion and its fragments. For MS/MS, select the parent ion for fragmentation and record the resulting product ions.
Synthesis of this compound (for reference standard generation)
-
Reaction Setup : Dissolve Venetoclax in a suitable solvent like dichloromethane (DCM).
-
Oxidation : Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution at a controlled temperature (e.g., 10-15 °C).
-
Monitoring : Monitor the reaction progress using a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification : Once the reaction is complete, purify the product using column chromatography to isolate the this compound.
Visualizing the Molecular Landscape
To better understand the context of Venetoclax's function and the analytical workflow, the following diagrams are provided.
Caption: Venetoclax mechanism of action.
Caption: Workflow for spectroscopic comparison.
References
- 1. Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Comparative Analysis of HPLC Methods for Venetoclax and its N-oxide Impurity
For researchers, scientists, and drug development professionals, accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Venetoclax is critical for ensuring safety and efficacy. One such key impurity is Venetoclax N-oxide. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Venetoclax and this compound, along with a detailed protocol for determining the Relative Response Factor (RRF) of this compound, a crucial parameter for its accurate quantification.
Comparison of Analytical Methods
| Parameter | Method 1 (UHPLC) | Method 2 (HPLC) | Method 3 (HPLC for Impurities) |
| Column | Acquity UPLCTM CSH C18 (1.7 µm, 100 mm × 2.1 mm) | Phenomenex Luna® C18 (5 µm, 250 mm × 21.2 mm) | X-Bridge Phenyl column (150 mm × 4.6 mm, 3.5 μm) |
| Mobile Phase A | Ammonium bicarbonate (pH 6.0; 10 mM) in water:ACN (9:1, v/v) | 0.1% TFA in water (v/v) | 0.02 mM Na2HPO4 (pH 8.0) buffer and acetonitrile in an 80:20 v/v ratio |
| Mobile Phase B | 100% Acetonitrile (ACN) | Acetonitrile:Mobile Phase A (9:1, v/v) | Acetonitrile and pH 8.0 buffer in a 75:25 v/v mixture |
| Flow Rate | 0.6 mL/min | 15 mL/min (preparative) | 1.0 mL/min |
| Detection Wavelength | 220 nm | 220 nm | 280 nm |
| Column Temperature | 60 °C | Not controlled | Not specified |
| Injection Volume | 5 µL | Not specified | 15 µL |
| Gradient | Yes | Yes | Yes |
Experimental Protocol: Determination of Relative Response Factor (RRF) for this compound
The Relative Response Factor is essential for the accurate quantification of impurities when a calibrated standard of the impurity is not used for every analysis. It is a measure of the detector response of an impurity relative to the API.
Principle
The RRF is determined by comparing the slope of the calibration curve of the impurity to the slope of the calibration curve of the API. Alternatively, it can be calculated from the responses of solutions containing equal concentrations of the API and the impurity.
Materials and Reagents
-
Venetoclax Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate buffer components as per the chosen HPLC method)
-
Volumetric flasks and pipettes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure
-
Selection of HPLC Method: Choose a suitable stability-indicating HPLC method capable of separating Venetoclax from this compound and other potential impurities. The methods outlined in the comparison table can serve as a starting point. Method optimization may be required.
-
Preparation of Standard Stock Solutions:
-
Venetoclax Stock Solution (S1): Accurately weigh about 25 mg of Venetoclax Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
This compound Stock Solution (S2): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same solvent used for the Venetoclax standard.
-
-
Preparation of Linearity Solutions:
-
Prepare a series of at least five calibration standards for both Venetoclax and this compound, covering a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration. These can be prepared by diluting the stock solutions (S1 and S2).
-
-
Chromatographic Analysis:
-
Inject the linearity solutions for both Venetoclax and this compound into the HPLC system.
-
Record the peak areas for each injection.
-
-
Calculation of RRF:
-
Method A (from slopes):
-
Plot a graph of peak area versus concentration for both Venetoclax and this compound.
-
Determine the slope of the regression line for each compound.
-
Calculate the RRF using the following formula: RRF = (Slope of this compound) / (Slope of Venetoclax)
-
-
Method B (from single point standards):
-
Prepare a solution containing a known concentration of both Venetoclax and this compound.
-
Inject this solution and record the peak areas.
-
Calculate the RRF using the formula: RRF = (Peak Area of this compound / Concentration of this compound) / (Peak Area of Venetoclax / Concentration of Venetoclax)
-
-
Workflow for RRF Determination
Caption: Workflow for the determination of the Relative Response Factor (RRF).
Signaling Pathways and Logical Relationships
In the context of this analytical guide, the primary logical relationship is the workflow for determining the RRF. The provided DOT script and the resulting diagram visually represent this step-by-step process, which is fundamental for the accurate quantification of this compound in HPLC analysis. There are no biological signaling pathways directly relevant to this analytical chemistry topic.
Identifying Venetoclax N-oxide in Stressed Pharmaceutical Samples: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the stability of pharmaceutical products is paramount. This guide provides a comparative overview of methodologies for identifying Venetoclax N-oxide, a primary oxidative degradation product of the B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax. Understanding the formation and detection of this impurity under stress conditions is crucial for maintaining drug quality, safety, and efficacy.
Venetoclax is susceptible to degradation under various stress conditions, including oxidative, acidic, and basic environments.[1][2][3][4][5] Among the degradation products, this compound is a notable impurity formed under oxidative stress, particularly in the presence of hydrogen peroxide. Its identification and quantification are critical components of stability-indicating analytical methods for Venetoclax.
Comparison of Analytical Techniques for Identification
The primary methods for identifying this compound in stressed samples are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation of the N-oxide from the parent drug and other degradation products, followed by its detection and characterization.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC with UV Detection | Separates compounds based on their affinity for a stationary phase, with detection via UV absorbance. | Robust, reproducible, and widely available for quantification. | May require a reference standard for positive identification. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | Provides molecular weight information for definitive identification and structural elucidation of unknown impurities. | Higher cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the isolated impurity. | Unambiguous structure confirmation. | Requires isolation of the impurity and is not a high-throughput technique. |
Experimental Protocols
Forced Degradation of Venetoclax to Generate N-oxide
A common method to induce the formation of this compound is through oxidative stress.
Objective: To generate this compound for analytical method development and validation.
Materials:
-
Venetoclax drug substance
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
Water (Milli-Q or equivalent)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of Venetoclax in a suitable solvent mixture, such as DMSO and ACN.
-
Add H₂O₂ solution to the Venetoclax solution.
-
Incubate the mixture at a controlled temperature (e.g., 50°C) for a specified period (e.g., 7 days).
-
Monitor the degradation process by taking samples at various time points.
-
Analyze the stressed samples using a suitable analytical method (e.g., HPLC or LC-MS).
It has been observed that under oxidative conditions with H₂O₂, a significant degradation product arises, which can be confirmed as this compound by comparison with a commercially available reference standard or through structural elucidation techniques.
Analytical Method for Identification and Quantification
A stability-indicating HPLC method is essential for separating Venetoclax from its degradation products, including the N-oxide.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18)
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile/methanol mixture).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 245 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
Under these conditions, this compound, being more polar, will typically have a different retention time than the parent Venetoclax. For definitive identification, the peak corresponding to the N-oxide can be collected and further analyzed by mass spectrometry, which should show a molecular weight corresponding to Venetoclax plus an additional oxygen atom (M+16).
Quantitative Data Summary
Forced degradation studies have shown that the formation of this compound is prominent under oxidative stress. In one study, treatment of Venetoclax with H₂O₂ resulted in the formation of two major impurities, one of which was identified as this compound, reaching levels of 8-10%.
| Stress Condition | Reagent | Temperature | Duration | Key Degradation Product(s) |
| Oxidative | 3% H₂O₂ | 50°C | 7 days | This compound |
| Acidic | 1 M HCl | 50°C | 14 days | Various hydrolysis products |
| Basic | 1 M NaOH | 50°C | 14 days | Various hydrolysis products |
Visualizing the Workflow
The following diagram illustrates the general workflow for the identification of this compound in stressed samples.
Caption: Workflow for identifying this compound.
The following diagram illustrates the chemical transformation of Venetoclax to its N-oxide derivative.
Caption: Formation of this compound.
References
- 1. RUL - On the stability and degradation pathways of venetoclax under stress conditions [repozitorij.uni-lj.si]
- 2. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] On the Stability and Degradation Pathways of Venetoclax under Stress Conditions | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Stability of Venetoclax and its N-oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of Venetoclax, a B-cell lymphoma-2 (BCL-2) inhibitor, and its primary oxidative metabolite, Venetoclax N-oxide. Understanding the degradation pathways and comparative stability of a drug substance and its metabolites is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. The information presented herein is synthesized from peer-reviewed studies and is intended to support research and development efforts in the pharmaceutical sciences.
Executive Summary
Forced degradation studies reveal that Venetoclax is susceptible to degradation under acidic, basic, and oxidative conditions, with minor sensitivity to photolytic and thermolytic stress.[1][2][3][4] Under oxidative stress, the primary degradation product is this compound, which is also a known human metabolite.[2] While direct comparative stability studies are limited, available data indicates that this compound possesses a degree of thermal lability, undergoing a Meisenheimer rearrangement to form a hydroxylamine impurity upon heating. This suggests that while the N-oxide is a product of oxidative degradation, it is not necessarily more stable than the parent compound, particularly under thermal stress.
Quantitative Stability Data
The following table summarizes the known degradation behavior of Venetoclax under various stress conditions. Direct comparative quantitative data for this compound under the same conditions is not extensively available in the literature; however, qualitative observations are included for comparison.
| Stress Condition | Venetoclax Degradation | This compound Formation/Degradation | Key Observations |
| Acidic (1 M HCl, 50°C) | >10% degradation within 3 days. | Not reported as a primary degradation product under acidic conditions. | Venetoclax is notably unstable in acidic environments. |
| Basic (1 M NaOH, 50°C) | >10% degradation within 1 day. | Not reported as a primary degradation product under basic conditions. | Venetoclax demonstrates significant instability in basic solutions. |
| Oxidative (3% H₂O₂, 50°C) | Partial sensitivity, with the formation of the N-oxide. | Forms as the major degradation product. | The piperazine moiety of Venetoclax is susceptible to N-oxidation. |
| Photolytic | Slightly sensitive. | Data not available. | |
| Thermolytic (50°C) | No significant degradation observed. | Can undergo thermal rearrangement to a hydroxylamine impurity upon heating in water. | While relatively stable at 50°C, the N-oxide is susceptible to rearrangement at higher temperatures. |
Degradation Pathways
The degradation of Venetoclax, particularly under oxidative stress, leads to the formation of its N-oxide, which can subsequently undergo further transformation.
Degradation pathway of Venetoclax.
Experimental Protocols
The following are summaries of methodologies used in the stability testing of Venetoclax and the synthesis of its N-oxide.
Forced Degradation of Venetoclax
-
Objective: To assess the stability of Venetoclax under various stress conditions.
-
Methodology:
-
Sample Preparation: A stock solution of Venetoclax is prepared in a suitable organic solvent (e.g., DMSO).
-
Stress Conditions:
-
Acidic: The drug solution is treated with 1 M HCl and incubated at 50°C.
-
Basic: The drug solution is treated with 1 M NaOH and incubated at 50°C.
-
Oxidative: The drug solution is treated with 3% H₂O₂ and incubated at 50°C.
-
Photolytic: The drug solution is exposed to light in a photostability chamber.
-
Thermolytic: The drug solution is stored at an elevated temperature (e.g., 50°C) in the dark.
-
-
Analysis: Samples are withdrawn at specified time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the percentage of remaining Venetoclax and the formation of degradation products.
-
Synthesis and Degradation of this compound
-
Objective: To synthesize this compound and investigate its thermal stability.
-
Methodology:
-
Synthesis: Venetoclax is reacted with a suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid) in a solvent like dichloromethane to yield this compound.
-
Thermal Stress: The synthesized this compound is heated in water at reflux.
-
Analysis: The reaction mixture is analyzed by techniques such as HPLC and NMR to identify the formation of the hydroxylamine impurity resulting from the Meisenheimer rearrangement.
-
References
- 1. [PDF] On the Stability and Degradation Pathways of Venetoclax under Stress Conditions | Semantic Scholar [semanticscholar.org]
- 2. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidaion of Venetoclax N-oxide and its Hydroxylamine Impurity
For Researchers, Scientists, and Drug Development Professionals
Venetoclax, a potent B-cell lymphoma-2 (Bcl-2) inhibitor, is a critical therapeutic agent in the treatment of several hematological malignancies.[1][2] The control of impurities during the synthesis and storage of Venetoclax is paramount to ensure its safety and efficacy.[1][3] Among the potential process-related impurities, Venetoclax N-oxide (VNO) and the Venetoclax hydroxylamine impurity (VHA) are of significant interest due to their similar molecular weights, which can present analytical challenges.[1] This guide provides a comprehensive comparison of the structural elucidation of these two impurities, supported by experimental data and detailed analytical protocols.
During oxidative stress degradation of Venetoclax, two major impurities are formed that surprisingly exhibit the same molecular weight. These have been identified as this compound (VNO) and the Venetoclax hydroxylamine impurity (VHA). The formation of the VHA impurity occurs through a Meisenheimer rearrangement of the initially formed this compound.
Chemical Structures:
-
This compound (VNO): 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide.
-
Venetoclax Hydroxylamine Impurity (VHA): 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide.
Comparative Analytical Data
The structural differentiation between VNO and VHA relies on a combination of chromatographic and spectroscopic techniques. While mass spectrometry indicates identical molecular weights, differences in polarity and distinct NMR spectral features are key to their unambiguous identification.
| Analytical Technique | This compound (VNO) | Venetoclax Hydroxylamine Impurity (VHA) | Key Differentiating Features |
| Molecular Formula | C45H50ClN7O8S | C45H50ClN7O8S | Identical molecular formulas. |
| Molecular Weight | 884.4 g/mol | 884.4 g/mol | Identical molecular weights, making differentiation by mass alone difficult. |
| Mass Spectrometry | Positive Mode: m/z 884.37, 884.36, 884.27; Negative Mode: m/z 882.26 | Positive Mode: m/z 884.27; Negative Mode: m/z 882.24 | While parent ion masses are the same, fragmentation patterns (not detailed in the provided search results) could potentially be used for differentiation. |
| HPLC | More polar, elutes at an earlier retention time (RT 6.37 min in one study). | Less polar, elutes at a later retention time (RT 12.48 min in one study). | Significant difference in polarity and retention time allows for effective separation. |
| ¹H NMR (in DMSO-d₆) | Characteristic shifts for protons on the methylene carbons attached to the piperazine N-oxide. | Distinct shifts compared to VNO due to the rearranged hydroxylamine structure. | The chemical environment of the piperazine ring protons is significantly altered. |
| ¹³C NMR (in DMSO-d₆) | Downfield shift of methylene carbons attached to the piperazine ring (carbons 15, 16, and 19) due to the deshielding effect of the N-oxide. | Different chemical shifts for the carbons in the rearranged piperazine moiety compared to VNO. | The oxidation of the piperazine nitrogen to an N-oxide causes a noticeable deshielding effect on the adjacent carbons, which is a key spectral signature. |
Experimental Protocols
Detailed methodologies are crucial for the successful differentiation of VNO and VHA. The following protocols are based on published methods.
High-Performance Liquid Chromatography (HPLC)
-
System: Waters LC2695 HPLC system with a PDA-2996 detector.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient can be optimized to achieve baseline separation of Venetoclax, VNO, and VHA.
-
Detection: 245 nm.
-
Data Processing: Empower 2 software.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
System: Waters 2695 ACQUITY HPLC-MS system.
-
Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
-
Analysis: The stressed degradation samples are analyzed to determine the molecular weights of the impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆.
-
Spectra Recorded: ¹H NMR, ¹³C NMR, and 2D NMR (HSQC, HMBC) for complete structural confirmation, particularly for the VHA impurity.
-
Analysis: Comparison of chemical shifts, especially for the signals corresponding to the piperazine moiety, to distinguish between the N-oxide and the rearranged hydroxylamine structure.
Synthesis of Impurities for Reference
-
This compound (VNO) Synthesis: Venetoclax is reacted with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) at 10–15 °C.
-
Venetoclax Hydroxylamine Impurity (VHA) Synthesis: VNO is heated in water at 100–110 °C in a sealed tube for 36 hours to induce the Meisenheimer rearrangement. The product is then purified by column chromatography.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation and differentiation of this compound and the hydroxylamine impurity.
Caption: Workflow for impurity identification.
Signaling Pathway of Venetoclax
While not directly related to the structural elucidation of these specific impurities, understanding the mechanism of action of Venetoclax provides context for its importance. The following diagram illustrates the signaling pathway inhibited by Venetoclax.
Caption: Venetoclax inhibits Bcl-2, promoting apoptosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
